molecular formula C9H8F3NO2 B13199539 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid

Cat. No.: B13199539
M. Wt: 219.16 g/mol
InChI Key: QURCBGJPQRQQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2,4-dimethyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8F3NO2/c1-4-3-6(9(10,11)12)13-5(2)7(4)8(14)15/h3H,1-2H3,(H,14,15)

InChI Key

QURCBGJPQRQQHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)C)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

From Pellagra to Precision Medicine: A Technical Guide to the Discovery and History of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide charts the remarkable journey of substituted nicotinic acids, from the empirical observations that led to the conquest of a devastating nutritional deficiency to the forefront of modern drug discovery. We will traverse the historical landscape, delve into the core chemical principles, and illuminate the sophisticated experimental methodologies that have defined this vibrant field of research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery, synthesis, and biological evaluation of this important class of compounds.

Part 1: The Serendipitous Discovery and Early History

The story of nicotinic acid is inextricably linked with the history of pellagra, a debilitating disease that ravaged populations with maize-based diets for centuries.[1] Characterized by the "three Ds"—dermatitis, diarrhea, and dementia—pellagra was a medical enigma until the pioneering work of Dr. Joseph Goldberger in the early 20th century.[1] Through a series of meticulous epidemiological studies and human experiments, Goldberger demonstrated that pellagra was not an infectious disease but rather a result of a dietary deficiency.[1] He identified a "pellagra-preventing" or "P-P factor" present in foods like meat and yeast that was absent in the corn-heavy diets of affected communities.

While Goldberger established the nutritional basis of pellagra, the chemical identity of the P-P factor remained elusive. Nicotinic acid itself had been synthesized as early as 1867 by the oxidation of nicotine.[1][2] However, its biological significance was not recognized until 1937, when American biochemist Conrad Elvehjem isolated nicotinamide from liver extracts and demonstrated its ability to cure "black tongue," the canine equivalent of pellagra.[1][3] This seminal discovery solidified the role of nicotinic acid, later named niacin (from ni cotinic ac id + vitamin ), as a crucial vitamin—Vitamin B3.[2]

The initial synthesis of nicotinic acid from nicotine, a readily available alkaloid, provided an early and important route to this vital nutrient.

Experimental Protocol 1: Classical Synthesis of Nicotinic Acid by Oxidation of Nicotine

This protocol is based on the historical method of synthesizing nicotinic acid.

Materials:

  • Nicotine

  • Concentrated Nitric Acid (sp. gr. 1.42)

  • Distilled Water

  • Disodium Phosphate (Na₂HPO₄·12H₂O)

  • Round-bottom flask (5 L)

  • Steam bath

  • Evaporating dish

  • Beaker (1.5 L)

  • Büchner funnel

  • Filter paper

Procedure:

  • In a 5-L round-bottom flask, cautiously add 210 g of nicotine in 25-cc portions to 4 kg of concentrated nitric acid. Shake the flask after each addition to ensure proper mixing.

  • Heat the flask on a steam bath under a fume hood until the liquid temperature reaches 70°C.

  • Remove the flask from the steam bath and allow the reaction to proceed spontaneously. The reaction is exothermic and will cause the mixture to boil.

  • After the boiling subsides (approximately 1 hour), return the flask to the steam bath for 10-12 hours to ensure the completion of the reaction, evidenced by the continuous evolution of nitrogen oxides.

  • Pour the contents into an evaporating dish and evaporate to near dryness on the steam bath.

  • Transfer the resulting nicotinic acid nitrate to a 1.5-L beaker and add 400 cc of distilled water. Heat until a complete solution is achieved.

  • Allow the solution to cool, which will cause the nicotinic acid nitrate to crystallize. Filter the crystals using a Büchner funnel.

  • Dissolve the crude nicotinic acid nitrate in 900 cc of boiling water in a 3-L beaker.

  • With constant stirring, add 800 g of crystalline disodium phosphate. Heat the thick mixture almost to boiling for five minutes and then allow it to cool.

  • Chill the mixture in an ice bath to 0°C to maximize crystallization.

  • Filter the nicotinic acid using a Büchner funnel and wash with three 100-cc portions of cold water.

  • For further purification, recrystallize the product from 2.5 to 3.5 L of hot water to obtain pure nicotinic acid.[4]

Part 2: The Dawn of a New Therapeutic Era: Lipid-Modifying Properties

For decades, the primary role of nicotinic acid was understood in the context of nutrition. However, in 1955, a paradigm shift occurred when Rudolf Altschul and his colleagues discovered that gram-doses of nicotinic acid could significantly lower cholesterol levels in humans.[5] This marked the beginning of a new era for nicotinic acid as the first orally active, broad-spectrum lipid-modifying agent.

Nicotinic acid favorably alters the lipid profile by:

  • Lowering low-density lipoprotein (LDL) cholesterol.

  • Lowering very-low-density lipoprotein (VLDL) cholesterol and triglycerides.

  • Significantly increasing high-density lipoprotein (HDL) cholesterol.

This discovery spurred the development of synthetic derivatives of nicotinic acid with the aim of improving its therapeutic index, particularly to mitigate the common side effect of cutaneous flushing. Notable early derivatives include Acipimox and Acifran.

Synthesis of Key Substituted Nicotinic Acid Derivatives

The synthesis of substituted nicotinic acids can be broadly approached in two ways: by constructing the pyridine ring de novo or by functionalizing a pre-existing nicotinic acid core.[5] The latter approach is more common in drug discovery for generating analogs.

2-Chloronicotinic acid is a versatile intermediate for the synthesis of various substituted nicotinic acid derivatives.

Materials:

  • Nicotinic acid-N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Dilute caustic soda solution

  • Round-bottom flask

  • Water bath

Procedure:

  • Suspend 70 g of nicotinic acid-N-oxide in 300 ml of POCl₃ in a round-bottom flask.

  • Slowly add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide will dissolve at approximately 50°C.

  • Heat the solution in a water bath at 100°C for 4 hours.

  • Distill off the excess POCl₃ under vacuum.

  • Carefully pour the residue into water, ensuring the temperature remains below 40°C.

  • Precipitate the 2-chloronicotinic acid by adding dilute caustic soda solution to a pH of 2.0-2.5.

  • Filter the precipitate to obtain 2-chloronicotinic acid.[6]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is widely used to synthesize aryl-substituted nicotinic acids.

Materials:

  • 2-Chloronicotinic acid

  • Substituted phenylboronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Sodium carbonate

  • Toluene

  • Ethanol

  • Water

  • Reaction vessel suitable for inert atmosphere reactions

Procedure:

  • In a reaction vessel under an inert atmosphere, combine 2-chloronicotinic acid (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and sodium carbonate (2 equivalents).

  • Add a solvent system of toluene, ethanol, and water.

  • Heat the mixture to reflux for 12-16 hours.

  • After cooling, dilute the reaction mixture with water and acidify to a pH of ~4-5 with HCl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted phenyl derivative of nicotinic acid.[7]

Part 3: Unraveling the Mechanism of Action: The Discovery of GPR109A

For nearly half a century after the discovery of its lipid-lowering effects, the precise molecular mechanism of nicotinic acid remained a mystery. In 2003, this long-standing question was answered with the identification of the G protein-coupled receptor (GPCR), GPR109A (also known as HM74A in humans and PUMA-G in mice), as the high-affinity receptor for nicotinic acid.[5][8] This discovery was a landmark achievement, providing a molecular basis for the pharmacological effects of nicotinic acid and opening new avenues for the design of more selective and better-tolerated drugs.

GPR109A is primarily expressed in adipocytes and immune cells.[8] Its activation by nicotinic acid initiates a cascade of intracellular signaling events.

GPR109A Signaling Pathways

The activation of GPR109A by nicotinic acid leads to two primary signaling pathways:

  • Gαi-Dependent Pathway: This is the canonical pathway responsible for the anti-lipolytic effects of nicotinic acid. Upon agonist binding, GPR109A couples to the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the activity of hormone-sensitive lipase. The net result is a decrease in the release of free fatty acids from adipose tissue.[9]

  • β-Arrestin-Dependent Pathway: This pathway is primarily associated with the flushing side effect of nicotinic acid. Agonist binding also leads to the recruitment of β-arrestins to the receptor. This can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades, including the activation of the ERK1/2 MAP kinase pathway, which ultimately leads to the production of prostaglandins that cause vasodilation.[5][8][9]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR109A GPR109A Gai Gαi GPR109A->Gai Activates B_Arrestin β-Arrestin GPR109A->B_Arrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ HSL PKA->HSL Lipolysis ↓ Lipolysis (Anti-lipolytic Effect) HSL->Lipolysis ERK ERK1/2 B_Arrestin->ERK Activates PLA2 PLA2 ERK->PLA2 Activates PGs ↑ Prostaglandins PLA2->PGs Flushing Vasodilation (Flushing) PGs->Flushing Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->GPR109A Binds

Caption: GPR109A Signaling Pathways.

Experimental Protocol 4: GPR109A Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the GPR109A receptor using a radiolabeled ligand.

Materials:

  • Cell membranes expressing GPR109A

  • Radioligand (e.g., [³H]-Nicotinic Acid)

  • Test compounds at various concentrations

  • Non-specific binding control (e.g., high concentration of unlabeled nicotinic acid)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • 96-well plates

  • Filter mats (e.g., GF/C filters presoaked in 0.3% PEI)

  • Scintillation cocktail

  • Scintillation counter

  • FilterMate harvester

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing GPR109A. Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant and store at -80°C. Determine the protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).

  • Assay Setup: On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.

  • In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (3-20 µg protein for cells).

    • 50 µL of the test compound at various concentrations or buffer for total binding.

    • 50 µL of the unlabeled ligand at a high concentration for non-specific binding.

    • 50 µL of the radioligand solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Stop the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters using a 96-well FilterMate™ harvester.

  • Washing: Wash the filters four times with an ice-cold wash buffer.

  • Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

Part 4: Modern Drug Discovery: Beyond Lipid Modification

The discovery of GPR109A and the elucidation of its signaling pathways have paved the way for the rational design of novel substituted nicotinic acids with diverse therapeutic applications beyond dyslipidemia. Researchers are now exploring the potential of these compounds as anti-inflammatory, analgesic, and even anti-cancer agents.

Structure-Activity Relationship (SAR) and Lead Optimization

Modern drug discovery efforts focus on modifying the nicotinic acid scaffold to enhance potency, selectivity, and pharmacokinetic properties while minimizing side effects. Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand how different chemical modifications influence biological activity.[11][12]

Comparative Inhibitory Activity of Nicotinic Acid Derivatives against COX-2

CompoundTarget EnzymeIC₅₀ (µM)Reference(s)
Known Inhibitors
CelecoxibCOX-20.04 - 0.30[13],[14]
DiclofenacCOX-20.63 - 0.822[13],[15]
IndomethacinCOX-20.01[11]
Nicotinic Acid Derivatives
Compound 3bCOX-2Equipotent to celecoxib[13]
Compound 3eCOX-2Equipotent to celecoxib[13]
Compound 4cCOX-2Equipotent to celecoxib[13]
Compound 4fCOX-2Equipotent to celecoxib[13]
Compound 9aCOX-20.095[15]
Compound 10aCOX-20.102[15]

Note: "Equipotent to celecoxib" indicates that the source material described the compounds as such in a comparative context without providing specific IC₅₀ values.

In Vivo Evaluation of Novel Derivatives

Preclinical in vivo studies are crucial for assessing the efficacy and safety of new drug candidates. The following are standard protocols for evaluating the analgesic and anti-inflammatory properties of substituted nicotinic acid derivatives.

This model is used to screen for peripherally acting analgesics.

Materials:

  • Mice (e.g., Swiss albino), 20-30 g

  • Acetic acid solution (0.6% or 1% v/v in distilled water)

  • Test compound

  • Vehicle (e.g., saline, 1% CMC solution)

  • Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the mice to the laboratory conditions for at least one week. On the day of the experiment, randomly divide the animals into groups (n=6-8 per group): vehicle control, test compound group(s) (at various doses), and a positive control group.

  • Drug Administration: Administer the vehicle, test compound, or standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% or 1% acetic acid solution (10 ml/kg body weight) intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a 10-20 minute period.

  • Data Analysis: Record the number of writhes for each animal. Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100. The ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.[8][16][17]

This is a classic model of acute inflammation.

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley), 180-200 g

  • Lambda Carrageenan solution (1% w/v in sterile 0.9% saline)

  • Test compound

  • Vehicle (e.g., saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. On the day of the experiment, randomly divide the rats into groups (n=6 per group): vehicle control, test compound group(s), and a positive control group.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, test compound, or standard drug orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀. Calculate the mean edema for each group. The percentage inhibition of edema is calculated as: % Inhibition = [ (Mean edema in control group - Mean edema in test group) / Mean edema in control group ] x 100.[1][18]

Experimental_Workflow Start Design & Synthesis of Nicotinic Acid Derivative Purification Purification & Characterization (NMR, MS, HPLC) Start->Purification InVitro In Vitro Biological Evaluation Purification->InVitro ReceptorBinding GPR109A Receptor Binding Assay InVitro->ReceptorBinding EnzymeAssay COX-1/COX-2 Inhibition Assay InVitro->EnzymeAssay InVivo In Vivo Efficacy & Safety Studies InVitro->InVivo Promising Candidates Analgesic Analgesic Activity (Writhing Test) InVivo->Analgesic AntiInflammatory Anti-inflammatory Activity (Paw Edema Assay) InVivo->AntiInflammatory Toxicity Acute Toxicity Studies InVivo->Toxicity LeadOptimization Lead Optimization (SAR Studies) InVivo->LeadOptimization Data for SAR End Preclinical Candidate InVivo->End Successful Candidate LeadOptimization->Start Iterative Design

Caption: Experimental Workflow for a Nicotinic Acid Derivative.

Conclusion

The journey of substituted nicotinic acids is a testament to the evolution of pharmaceutical science. From a simple molecule identified through its role in preventing a nutritional disease, it has become a versatile scaffold for the development of drugs targeting a range of conditions. The discovery of its molecular target, GPR109A, has unlocked a deeper understanding of its mechanism of action and has enabled the rational design of new chemical entities with improved therapeutic profiles. As research continues to uncover the nuances of GPR109A signaling and the diverse biological activities of substituted nicotinic acids, we can anticipate the emergence of novel therapeutics that will continue to impact human health in profound ways.

References

  • RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

  • Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 15(5), 325. [Link]

  • PrepChem.com. Synthesis of 2-chloronicotinic acid. [Link]

  • Garrone, B., et al. (2021). Acetic acid-induced writhing test in mice. Bio-protocol, 11(12), e4051. [Link]

  • ResearchGate. Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and... | Download Scientific Diagram. [Link]

  • Lanska, D. J. (2012). The Discovery of Niacin, Biotin, and Pantothenic Acid. Annals of Nutrition and Metabolism, 61(3), 246–253. [Link]

  • Bio-protocol. 2.7. Carrageenan-induced paw edema assay. [Link]

  • LibreTexts Medicine. (2020). Vitamin B3 (Niacin). [Link]

  • Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing. [Link]

  • Patil, K. R., et al. (2011). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Ayurveda and integrative medicine, 2(2), 99. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Meller, S. T., & Gebhart, G. F. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in neuroscience, Chapter 8, Unit 8.19. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [https://www.dani eleteti.com/guide-dot-language-graphviz/]([Link] eleteti.com/guide-dot-language-graphviz/)

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • PrepChem.com. Synthesis of Nicotinoyl chloride. [Link]

  • Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • BUE Scholar. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. [Link]

  • ResearchGate. ED 50 (mg/kg) values for the in vivo anti-inflammatory and analgesic activities of the designed compounds. [Link]

  • Singh, N., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 7(40), 35639-35663. [Link]

  • Ye, X., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv, 382449. [Link]

  • ResearchGate. Graphical representation of IC 50 (COX-1 and COX-2) values for the... [Link]

  • Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9444-9449. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Al-Ostoot, F. H., et al. (2018). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 66(10), 933-941. [Link]

  • Graphviz. Drawing graphs with dot. [Link]

  • Hegab, S. (2018). Introduction to Dot for drawing Graphs and Diagrams. YouTube. [Link]

  • ResearchGate. Structures of GPR109A agonists presented herein with compound... [Link]

  • Organic Syntheses. Nicotinic Acid. [Link]

  • Refubium. 3.2 Ligand-Binding at Nicotinic Acid Receptor Subtypes GPR109A/B. [Link]

  • Organic Syntheses. Nicotinic Anhydride. [Link]

  • Mamonov, A. S., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Molecules, 28(12), 4876. [Link]

  • World Journal of Pharmaceutical Research. (2023). 12. [Link]

  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271-1280. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Science.gov. radioligand binding assays: Topics by Science.gov. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid, a structural motif of interest in pharmaceutical and agrochemical research. Accurate quantification of this compound in various matrices, from bulk drug substances to complex biological fluids, is critical for pharmacokinetic studies, quality control, and safety assessments. This document provides detailed analytical methodologies for the precise quantification of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid, grounded in established principles of analytical chemistry and regulatory standards.

The methodologies presented herein are designed to be robust and reliable, providing a framework that can be adapted to specific research and development needs. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

This guide emphasizes the rationale behind experimental choices, ensuring that the protocols are not just a series of steps but a self-validating system. All methodologies are designed to be compliant with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for analytical method validation.[1][2][3][4]

Physicochemical Properties and Analytical Considerations

Before delving into specific protocols, it is essential to consider the physicochemical properties of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid that influence analytical method development.

  • Acidic Nature: The carboxylic acid moiety dictates that the compound's ionization state is pH-dependent. This is a critical factor in designing sample preparation and chromatographic separation, particularly in reversed-phase HPLC.

  • Trifluoromethyl Group: The presence of the trifluoromethyl group increases the compound's lipophilicity and can influence its chromatographic retention and mass spectrometric behavior.

  • Aromatic Pyridine Ring: The pyridine ring possesses a UV chromophore, making UV-Vis spectrophotometry a viable detection method.[5]

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique suitable for the quantification of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid in drug substance and formulated products where concentration levels are relatively high.

Principle

This method utilizes reversed-phase chromatography to separate the analyte from impurities and excipients. The mobile phase pH is controlled to ensure consistent ionization and retention of the acidic analyte. Quantification is achieved by measuring the analyte's absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from certified reference standards.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (ACS grade).

  • Purified water (18.2 MΩ·cm).

  • Certified reference standard of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically around 265 nm for nicotinic acid derivatives).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. Dilute with the initial mobile phase composition as needed.

4. Data Analysis and System Suitability:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.999.

  • System Suitability: Inject a mid-range standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

Causality Behind Experimental Choices:
  • Reversed-Phase C18 Column: This is the workhorse for separating moderately polar to nonpolar compounds. The trifluoromethyl group enhances the nonpolar character of the analyte, making it well-suited for retention on a C18 stationary phase.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase suppresses the ionization of the carboxylic acid group.[6][7] This results in a more hydrophobic molecule, leading to better retention and improved peak shape on the reversed-phase column.

  • Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase ensures that compounds with a range of polarities can be eluted efficiently, providing good separation from potential impurities while minimizing run time.[6][7]

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid in complex biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[8]

Principle

This method combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is first separated from matrix components on an HPLC column. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Purified water (18.2 MΩ·cm).

  • Certified reference standard of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization properties can be used.

2. LC and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A fast gradient is typically employed for high-throughput analysis.

    Time (min) %A %B
    0.0 95 5
    2.0 5 95
    2.5 5 95
    2.6 95 5

    | 3.5 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode due to the pyridine nitrogen, but negative mode should also be evaluated for the carboxylic acid.

  • MRM Transitions: These must be optimized by infusing a standard solution of the analyte into the mass spectrometer. A hypothetical transition for 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid (MW: 219.16) could be:

    • Precursor Ion (Q1): m/z 220.1 [M+H]⁺

    • Product Ion (Q3): A characteristic fragment ion (e.g., loss of COOH, m/z 174.1).

  • Internal Standard MRM: A specific transition for the IS must also be determined.

3. Sample Preparation (Protein Precipitation for Plasma):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[7][9]

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualization of Sample Preparation Workflow

SamplePrep Plasma 100 µL Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Add 300 µL Cold Acetonitrile (Protein Precipitation) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Causality Behind Experimental Choices:
  • UPLC/Fast LC: Using smaller particle size columns and higher flow rates (relative to column volume) significantly reduces run time, which is crucial for analyzing large batches of samples in drug development.

  • Internal Standard: The use of an internal standard is critical in LC-MS/MS to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[9]

  • Protein Precipitation: This is a simple and effective method for removing the bulk of proteins from biological samples, which can otherwise interfere with the analysis and foul the analytical column and mass spectrometer.[10][11] For cleaner samples, Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) could be considered.[12][13]

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R2) and FDA guidelines to ensure they are fit for their intended purpose.[2][3] Key validation parameters are summarized below.

Validation ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalysis)Typical Acceptance Criteria
Specificity/Selectivity YesYesNo interference at the retention time of the analyte.
Linearity YesYesR² ≥ 0.99
Range YesYesDefined by the linear range.
Accuracy YesYes%Recovery typically 98-102% for drug substance, 85-115% for bioanalysis.[1]
Precision (Repeatability & Intermediate)YesYesRSD ≤ 2% for drug substance, ≤ 15% for bioanalysis (≤ 20% at LLOQ).
Limit of Detection (LOD) YesYesSignal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) YesYesSignal-to-Noise ratio of 10:1; analyte response should be reproducible.
Robustness YesYesInsensitive to small, deliberate variations in method parameters.
Matrix Effect (LC-MS/MS) N/AYesAssessed to ensure matrix does not suppress or enhance analyte signal.
Stability YesYesAnalyte stability in solution and in the biological matrix under various storage conditions.
Visualization of Method Validation Logic

Validation cluster_purpose Intended Purpose cluster_params Core Validation Parameters (ICH Q2) Assay Assay/ Purity Validation Method Validation Assay->Validation requires Bioanalysis Bioanalysis Bioanalysis->Validation requires Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOQ LOQ/LOD Robustness Robustness Method Analytical Method Method->Assay defines Method->Bioanalysis defines Validation->Specificity evaluates Validation->Linearity evaluates Validation->Accuracy evaluates Validation->Precision evaluates Validation->LOQ evaluates Validation->Robustness evaluates FitForPurpose Fit for Purpose Validation->FitForPurpose

Caption: Logical flow of analytical method validation.

Conclusion

The successful quantification of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid relies on the selection of an appropriate analytical technique and the development of a robust, validated method. For high-concentration samples such as drug substances, HPLC-UV offers a reliable and straightforward approach. For trace-level quantification in complex biological matrices, the sensitivity and selectivity of LC-MS/MS are unparalleled. The protocols and principles outlined in this application note provide a comprehensive foundation for researchers, scientists, and drug development professionals to establish and validate analytical methods that are accurate, precise, and fit for purpose, ultimately ensuring the quality and safety of pharmaceutical products.

References

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. (2014). Semantic Scholar. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). ResolveMass. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. (2014). ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). PubMed. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf - NIH. [Link]

  • Sample Preparation: A Comprehensive Guide. Organomation. [Link]

  • Bioanalytical Sample Preparation. Biotage. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Semantic Scholar. [Link]

  • Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). (2020). Phenomenex. [Link]

  • Pyridine Infrared Spectroscopy Analytical Service. Mtoz Biolabs. [Link]

  • Sample Preparation Techniques for Biological Matrices. Agilent. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025). Taylor & Francis Online. [Link]

  • Is it possible to analyze F-compounds with GCMS ?. (2014). ResearchGate. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS): Quantifying the Complexity. Longdom. [Link]

  • Gas chromatography–mass spectrometry. Wikipedia. [Link]

  • The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and. OSTI.gov. [Link]

  • Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. (2022). PubMed. [Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco. (2014). CDC Stacks. [Link]

  • HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. SIELC Technologies. [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry. [Link]

  • Pharmaceutical and Biopharmaceutical Methods of Analysis. Shimadzu. [Link]

  • Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. (2022). MDPI. [Link]

  • Determination of Organic Acids in Tobacco by Reversed Phase. Asian Journal of Chemistry. [Link]

  • Trends in analytical methods for analysis of tobacco products: An Overview. Editora da Universidade de Vassouras. [Link]

  • Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. OUCI. [Link]

Sources

Application Notes & Protocols: In Vivo Experimental Design for 2,4-Dimethyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive guide for the preclinical in vivo evaluation of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid. This compound merges the established therapeutic scaffold of nicotinic acid, a well-known dyslipidemic agent, with a trifluoromethyl (CF₃) group—a bioisostere known to enhance critical pharmacological properties. The introduction of a trifluoromethyl group can significantly improve metabolic stability, lipophilicity, and target binding affinity, potentially offering an improved therapeutic profile over native nicotinic acid.[1][2][3]

This guide is structured to lead researchers from initial safety and pharmacokinetic profiling to robust efficacy testing in relevant disease models. The protocols herein are grounded in international regulatory guidelines and best practices to ensure data integrity, reproducibility, and ethical conduct. We will explore the compound's predicted mechanism of action based on its structural parents and provide detailed, step-by-step workflows for its evaluation as a potential therapeutic agent for dyslipidemia and associated cardiometabolic disorders.

Compound Profile: Scientific Rationale

1.1. The Nicotinic Acid Scaffold: Nicotinic acid (Niacin/Vitamin B3) has been used for decades to treat dyslipidemia. Its primary benefits include reducing low-density lipoprotein (LDL) and triglyceride levels while being one of the most potent agents for increasing high-density lipoprotein (HDL) cholesterol.[4][5] The mechanisms, while not fully elucidated, include the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis, which reduces the liver's ability to produce very-low-density lipoproteins (VLDL), the precursors to LDL.[5]

1.2. The Role of the Trifluoromethyl Group: The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties.[2] In the context of this compound, the CF₃ group is anticipated to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[2][6] This can lead to a longer half-life and improved bioavailability compared to the parent molecule.

  • Increase Lipophilicity: The CF₃ group increases the molecule's lipid solubility, which can improve its ability to cross cell membranes and potentially the blood-brain barrier.[2] This influences the drug's absorption, distribution, and target engagement.[3]

  • Modulate Receptor Binding: The unique steric and electronic properties of the CF₃ group can alter the molecule's interaction with its biological targets, potentially increasing potency and selectivity.[1][6]

Strategic In Vivo Evaluation Workflow

A phased approach is critical for the efficient and ethical evaluation of a new chemical entity. The workflow should progress from broad safety assessments to highly specific efficacy and mechanistic studies. This strategy minimizes the use of animals and resources by establishing foundational safety and exposure data before committing to long-term, complex models.[7][8]

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Studies Tox Acute Toxicity & Dose Range Finding (OECD 423/425) PK Single-Dose Pharmacokinetics (PK) (Rodent) Tox->PK Establishes MTD & Doses Model Chronic Dosing in Disease Model (e.g., ApoE-/- Mouse) PK->Model Informs Dosing Regimen PD Pharmacodynamic (PD) Biomarkers (Lipids, Cytokines) Model->PD Histo Histopathology (Atherosclerotic Plaque) Model->Histo Mech Target Engagement & Pathway Analysis (Western Blot, qPCR) PD->Mech Guides Mechanistic Inquiry Meta Metabolite Profiling (LC-MS) Mech->Meta

Caption: Phased In Vivo Experimental Workflow.

Phase 1: Foundational Profiling Protocols

Protocol: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This study is designed to determine the acute toxicity of the compound and identify a dose range for subsequent studies, including the Maximum Tolerated Dose (MTD). The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes animal use.[9][10]

Objective: To determine the acute oral toxicity of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid and classify it according to the Globally Harmonised System (GHS).

Materials:

  • Test Compound: 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid

  • Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water

  • Animals: Healthy, nulliparous, non-pregnant female Sprague-Dawley rats, 8-12 weeks old. (Female animals are often used as they tend to be slightly more sensitive).

  • Oral gavage needles, syringes, scales.

Procedure:

  • Acclimatization: Acclimate animals for at least 5 days prior to dosing. House them in standard conditions with ad libitum access to food and water.

  • Dose Selection: Based on the GHS classification system, starting doses are fixed (e.g., 300 mg/kg is a common starting point if little is known).

  • Dosing (Step 1):

    • Fast animals overnight (withholding food, not water) before dosing.

    • Accurately weigh each animal and calculate the dose volume.

    • Administer the compound or vehicle via oral gavage to a group of 3 female rats at the starting dose (e.g., 300 mg/kg).

  • Observation:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[11]

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects, behavior).

    • Record body weights just prior to dosing, and on days 7 and 14.

  • Stepwise Progression: The outcome of the first step determines the next action as per OECD Guideline 423.[9]

    • If 0 or 1 animal dies: Proceed to a higher dose (e.g., 2000 mg/kg) in a new group of 3 animals.

    • If 2 or 3 animals die: Stop the test and classify the substance. If more precision is needed, a lower dose (e.g., 50 mg/kg) can be tested in a new group.

  • Termination: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Protocol: Single-Dose Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single oral dose.

Materials:

  • Test Compound and Vehicle

  • Animals: Male Sprague-Dawley rats (n=3-4 per time point).

  • Blood collection tubes (e.g., K2-EDTA), cannulation supplies (if applicable), processing equipment (centrifuge).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Dosing:

    • Fast animals overnight.

    • Administer a single oral dose of the compound. The dose should be a fraction of the MTD determined from the acute toxicity study (e.g., 10 mg/kg).

  • Sample Collection:

    • Collect blood samples (approx. 200 µL) via a suitable route (e.g., tail vein, saphenous vein) at predefined time points.

    • Suggested Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing:

    • Immediately process blood to separate plasma by centrifugation (e.g., 4000 rpm for 10 min at 4°C).

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid in plasma.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cₘₐₓ Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tₘₐₓ Time to reach CₘₐₓIndicates the speed of absorption.
AUC₀₋ₜ Area under the concentration-time curve from time 0 to the last measurable pointRepresents total drug exposure over time.
AUC₀₋ᵢₙf Area under the curve extrapolated to infinityRepresents total drug exposure after a single dose.
t₁/₂ Elimination half-lifeTime required for the plasma concentration to decrease by half. Dictates dosing frequency.
CL/F Apparent total clearanceThe volume of plasma cleared of the drug per unit of time.
Vd/F Apparent volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Phase 2: Pharmacodynamic & Efficacy Models

Animal Model Selection Justification

Choosing the right animal model is crucial for translational relevance.[12][13] For studying dyslipidemia and atherosclerosis, several models are available.

  • Diet-Induced Models: Rats or rabbits fed a high-fat, high-cholesterol diet can develop hyperlipidemia.[14][15] Rabbits are particularly valuable because, like humans, they possess cholesteryl ester transfer protein (CETP), a key regulator of HDL metabolism that is absent in rodents.[16]

  • Genetic Models:

    • Apolipoprotein E-deficient (ApoE⁻/⁻) mice: These mice are widely used. On a standard chow diet, they develop moderate hypercholesterolemia, which is robustly accelerated by a high-fat "Western" diet, leading to the rapid formation of atherosclerotic plaques that resemble human lesions.[14][17]

    • Low-density lipoprotein receptor-deficient (LDLr⁻/⁻) mice: These mice also develop severe hypercholesterolemia and atherosclerosis, particularly on a high-fat diet.[14]

For this protocol, we select the ApoE⁻/⁻ mouse on a Western diet due to its robust and well-characterized phenotype, rapid lesion development, and widespread use, which allows for comparison with existing literature.

Protocol: Chronic Efficacy Study in ApoE⁻/⁻ Mice

Objective: To evaluate the long-term efficacy of the compound in reducing hyperlipidemia and attenuating the development of atherosclerosis.

Materials:

  • Animals: Male ApoE⁻/⁻ mice (e.g., on a C57BL/6J background), 6-8 weeks old.

  • Diets: Standard chow and Western Diet (e.g., 21% fat, 0.15% cholesterol).

  • Test compound, vehicle, and a positive control (e.g., Atorvastatin).

  • Equipment for blood collection, lipid analysis, and tissue processing.

Procedure:

  • Acclimatization & Induction:

    • Acclimate mice for 1 week on a standard chow diet.

    • Switch all animals to a Western diet to induce hyperlipidemia and atherosclerosis. Continue this diet throughout the study.

  • Group Allocation and Dosing:

    • After 4 weeks on the Western diet, randomize animals into treatment groups based on body weight and baseline total cholesterol levels. Adhering to randomization and blinding principles is essential for robust study design.[12][13]

    • Begin daily oral gavage dosing and continue for 12-16 weeks.

Table 2: Example Experimental Groups

GroupTreatmentDose (mg/kg/day)N (per group)
1Vehicle (0.5% CMC)-10-12
2Test Compound (Low Dose)e.g., 1010-12
3Test Compound (High Dose)e.g., 3010-12
4Positive Control (Atorvastatin)e.g., 1010-12
  • Monitoring:

    • Record body weights weekly.

    • Collect blood (e.g., via retro-orbital or tail vein sampling) every 4 weeks to monitor plasma lipid profiles.

    • Blood Analysis: Perform a final blood collection via cardiac puncture. Analyze plasma for:

      • Total Cholesterol (TC)

      • Triglycerides (TG)

      • HDL-Cholesterol (HDL-C)

      • LDL-Cholesterol (LDL-C, calculated or measured)

      • Inflammatory markers (e.g., TNF-α, IL-6) via ELISA.

    • Atherosclerosis Assessment:

      • Perfuse the vascular system with saline followed by formalin.

      • Dissect the entire aorta. Perform en face analysis by staining with Oil Red O to quantify total plaque area.

      • Embed the aortic root in OCT medium, section cryostatically, and stain with Oil Red O and hematoxylin to quantify lesion area and assess morphology.

Mechanistic Insights & Pathways

Predicted Lipid-Lowering Mechanism

The primary hypothesis is that 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid will act similarly to nicotinic acid by inhibiting hepatic triglyceride synthesis. This reduces VLDL secretion from the liver, subsequently lowering plasma LDL levels.

G cluster_liver Hepatocyte DGAT2 DGAT2 Enzyme TG_Synth Triglyceride Synthesis DGAT2->TG_Synth VLDL VLDL Assembly & Secretion TG_Synth->VLDL Blood VLDL in Circulation VLDL->Blood FFA Free Fatty Acids FFA->TG_Synth Compound 2,4-Dimethyl-6-(trifluoromethyl) nicotinic acid Compound->DGAT2 Inhibits

Caption: Hypothesized mechanism of VLDL reduction.

A Novel Inflammatory Pathway Consideration

Recent research has uncovered a potential liability for high-dose niacin. A terminal metabolite, N¹-methyl-4-pyridone-3-carboxamide (4PY), has been linked to vascular inflammation and increased cardiovascular disease risk by upregulating adhesion molecules like VCAM-1.[18] It is imperative to investigate whether 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is metabolized to a similar inflammatory product.

G cluster_cell Vascular Endothelial Cell Metabolite Niacin Metabolite (e.g., 4PY) Signal Inflammatory Signaling Cascade Metabolite->Signal VCAM1 VCAM-1 Expression Signal->VCAM1 Adhesion Leukocyte Adhesion VCAM1->Adhesion Inflammation Vascular Inflammation Adhesion->Inflammation

Caption: Niacin metabolite-driven vascular inflammation.

Ethical Considerations and Reporting

All animal experiments must be conducted in accordance with local and national ethical guidelines and must be approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied at all stages. All study reporting should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[19]

References

  • Holland & Knight. (2025, December 5). FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies.
  • Slideshare. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure.
  • GovInfo. (1997, July). M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals.
  • FEBS Network. (2023, December 8). The ARRIVE Guidelines: A framework to plan your next in vivo experiment.
  • FDA. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
  • Policy Commons. M3(R2) Nonclinical Safety Studies for Pharmaceuticals.
  • FDA. (2019, October 17). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
  • ResearchGate. (2001, December 17). OECD Test Guideline 423: Acute Oral Toxicity.
  • National Toxicology Program. OECD Test Guideline 425.
  • OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design.
  • NIH PMC. Hyperlipidaemia and cardioprotection: Animal models for translational studies.
  • Anilocus. (2025, July 14). How to Design an In Vivo Pilot Study.
  • Biocytogen. Hyperlipidemia/Atherosclerosis Mouse Models.
  • NCBI Bookshelf. (2012, May 1). In Vivo Assay Guidelines - Assay Guidance Manual.
  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
  • ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
  • NIH PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PubMed. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • MDPI. (2020, December 4). Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development.
  • ResearchGate. High-throughput drug screen using zebrafish hyperlipidemia models.
  • PubMed. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022, January 23). Animal Models of Hyperlipidemia.
  • RSC Publishing. (2025, March 23). Recent advances in the diverse transformations of trifluoromethyl alkenes.
  • Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS.
  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
  • Linus Pauling Institute - Oregon State University. Niacin.
  • MDPI. (2024, March 20). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes.
  • Benchchem. 6-(2-(Trifluoromethyl)phenyl)nicotinic Acid.
  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • PubMed. (2024, February 19). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk.
  • Wikipedia. Nicotinic acid.
  • Council for Responsible Nutrition (CRN). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate.

Sources

Application Notes and Protocols for Cell-Based Assays of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is a synthetic compound with structural similarities to nicotinic acid (Niacin). Nicotinic acid is a well-established agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] GPR109A is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4] This signaling pathway is implicated in various physiological processes, including the regulation of lipid metabolism and inflammatory responses.[1][5][6] Given its structural resemblance to nicotinic acid, it is hypothesized that 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid also acts as a ligand for GPR109A.

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the pharmacological activity of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid at the human GPR109A receptor. The described assays are suitable for determining agonist potency and efficacy, and can be adapted for high-throughput screening (HTS) to identify novel GPR109A modulators. The protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and pharmacological assays.

Principle of GPR109A Signaling

Activation of GPR109A by an agonist initiates a signaling cascade that serves as the basis for the described assays. The receptor is coupled to an inhibitory G protein (Gi), which, upon activation, dissociates into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, leading to a reduction in the synthesis of the second messenger cAMP.[1] This decrease in cAMP can be quantified using various methods, providing a direct measure of receptor activation.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 2,4-Dimethyl-6- (trifluoromethyl)nicotinic acid GPR109A GPR109A Receptor Agonist->GPR109A Binds Gi Gi Protein (αβγ) GPR109A->Gi Activates G_alpha_i Gαi (active) Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts G_alpha_i->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: GPR109A Signaling Pathway.

Recommended Cell Lines and Culture Conditions

For the successful execution of these assays, the use of a stable cell line expressing the human GPR109A receptor is crucial. Commercially available recombinant cell lines, such as CHO-K1 or HEK-293 cells stably expressing GPR109A, are recommended.[7] These cell lines provide a robust and reproducible system for studying receptor pharmacology.

Cell LineDescriptionRecommended Culture Medium
CHO-K1-hGPR109A Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A.[8][9][10]Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
HEK-293-hGPR109A Human Embryonic Kidney (HEK-293) cells stably expressing human GPR109A.[11][12]Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

Note: Always follow the specific culture recommendations provided by the cell line supplier.

Protocol 1: cAMP Measurement using HTRF Assay

The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a competitive immunoassay that measures cAMP levels in cell lysates.[13][14][15][16] This assay is highly sensitive and suitable for high-throughput screening. The principle involves a competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.

Materials
  • CHO-K1-hGPR109A or HEK-293-hGPR109A cells

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor)

  • 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid (test compound)

  • Nicotinic acid (positive control)

  • Forskolin (to stimulate adenylyl cyclase and establish a maximal cAMP level)

  • HTRF cAMP Detection Kit (e.g., from Revvity or Cisbio)[13][16]

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Experimental Workflow

HTRF_Workflow A 1. Cell Seeding (CHO-K1-hGPR109A) B 2. Compound Addition (Test compound or controls) A->B C 3. Cell Stimulation (Forskolin) B->C D 4. Cell Lysis & HTRF Reagent Addition C->D E 5. Incubation D->E F 6. HTRF Signal Reading E->F G 7. Data Analysis (EC50 determination) F->G Luciferase_Workflow A 1. Cell Seeding (HEK-293-hGPR109A-CRE-Luc) B 2. Compound Addition (Test compound or controls) A->B C 3. Incubation (4-6 hours) B->C D 4. Luciferase Reagent Addition C->D E 5. Luminescence Reading D->E F 6. Data Analysis (EC50 determination) E->F Calcium_Workflow A 1. Cell Seeding (HEK-293-hGPR109A-Gα16) B 2. Dye Loading A->B C 3. Baseline Fluorescence Reading B->C D 4. Compound Addition & Kinetic Reading C->D E 5. Data Analysis (EC50 determination) D->E

Caption: Calcium Flux Assay Workflow.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed 20,000-40,000 cells per well in a black, clear-bottom 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution in Assay Buffer according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for 10-20 seconds.

    • The instrument's liquid handler will then add the test compound or control.

    • Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.

Data Analysis
  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data to the response of a maximal concentration of a known agonist.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Expected Results

A GPR109A agonist will induce a concentration-dependent increase in intracellular calcium in this engineered cell line.

Troubleshooting

IssuePossible CauseSuggested Solution
High well-to-well variability Inconsistent cell seeding, edge effects.Ensure a homogeneous cell suspension. Avoid using the outer wells of the plate.
Low signal-to-background ratio Low receptor expression, inactive compound, assay conditions not optimal.Verify receptor expression. Check compound integrity. Optimize cell number, incubation times, and reagent concentrations.
Inconsistent EC50 values Compound degradation, pipetting errors, cell passage number.Prepare fresh compound dilutions. Use calibrated pipettes. Maintain a consistent cell passage number for experiments.

Conclusion

The protocols described in these application notes provide a comprehensive framework for characterizing the pharmacological activity of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid at the GPR109A receptor. The selection of the appropriate assay will depend on the specific research question, available instrumentation, and desired throughput. By following these detailed procedures, researchers can obtain reliable and reproducible data to elucidate the potential of this compound as a novel GPR109A modulator.

References

  • Revvity. (n.d.). cAMPZen Frozen Human Nicotinic HM74a (GPR109A) Cell Line, CHO-K1 Cells.
  • Revvity. (n.d.). HTRF cAMP Gi Detection Kit.
  • Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways.
  • Liu, A. M., et al. (2010). Luciferase reporter assay system for deciphering GPCR pathways. Expert Opinion on Drug Discovery, 5(10), 947-959. Retrieved from [Link]

  • Revvity. (n.d.). How to run a cAMP HTRF assay.
  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay.
  • Revvity. (n.d.). HTRF cAMP Gs Dynamic Detection Kit.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Principles of the HTRF cAMP Assay.
  • Kostenis, E. (2012). Reporter gene assays for investigating GPCR signaling. Methods in Molecular Biology, 897, 137-149. Retrieved from [Link]

  • Ahmed, K., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 239. Retrieved from [Link]

  • Liu, A. M., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 15(10), 1239-1249. Retrieved from [Link]

  • Li, J., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
  • Chai, J. T., et al. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(7), 335. Retrieved from [Link]

  • Wang, Y., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Journal of Immunology. Retrieved from [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. Retrieved from [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. Retrieved from [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208-2217. Retrieved from [Link]

  • Martin, P. M., et al. (2009). Expression and localization of GPR109A (PUMA-G/HM74A) mRNA and protein in mammalian retinal pigment epithelium. Molecular Vision, 15, 636-644. Retrieved from [Link]

  • De Jong, L. A. A., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery Today, 21(9), 1509-1516. Retrieved from [Link]

  • Public Health England. (n.d.). Cell line profile: CHO-K1. Retrieved from [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208-2217. Retrieved from [Link]

  • Soga, T., et al. (2010). Localization of internalized GPR109A-EGFP stably expressed in HEK-293 cells. Journal of Pharmacological Sciences, 113(3), 256-263. Retrieved from [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. Retrieved from [Link]

  • Revvity. (n.d.). Fast and easy calcium flux assays on the VICTOR Nivo multimode plate reader.
  • Cellosaurus. (n.d.). Cell line CHO-K1 (CVCL_0214). Retrieved from [Link]

  • Li, N., et al. (2021). G Protein-Coupled Receptor 109A Maintains the Intestinal Integrity and Protects Against ETEC Mucosal Infection by Promoting IgA Secretion. Frontiers in Immunology, 11, 613851. Retrieved from [Link]

  • Kim, H. J., et al. (2016). 4‐Hydroxynonenal‐induced GPR109A (HCA2 receptor) activation elicits bipolar responses, Gαi‐mediated anti‐inflammatory effects and Gβγ‐mediated cell death. British Journal of Pharmacology, 173(2), 304-320. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • ChEMBL. (n.d.). Assay: Displacement of [3H]nicotinic acid from human GPR109a receptor expressed in human HEK293T cells. Retrieved from [Link]

  • ION Biosciences. (n.d.). Brilliant Calcium Gold | Calcium Flux Assay. Retrieved from [Link]

  • Tunaru, S., et al. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. Journal of Clinical Investigation, 115(12), 3400-3402. Retrieved from [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 13-17. Retrieved from [Link]

  • Smith, S. B. (2013). Expression of the Niacin Receptor GPR109A in Retina: More than Meets the Eye? Retinal Physician. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. Retrieved from [Link]

  • Jacob, S., & Tantry, B. A. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. International Journal of Basic & Clinical Pharmacology, 10(5), 534. Retrieved from [Link]

Sources

Mass Spectrometry Analysis of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic Acid: A Comprehensive Guide to Method Development and Application

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] When this functional group is part of a nicotinic acid scaffold, a derivative of vitamin B3, it presents a molecule of significant interest for pharmaceutical and metabolic research.[2] 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is one such compound, and its accurate characterization and quantification are paramount for preclinical and clinical studies.

This application note provides a comprehensive guide to the mass spectrometric analysis of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid. We will delve into the rationale behind method development, from sample preparation to liquid chromatography and mass spectrometry, offering both theoretical insights and practical, step-by-step protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and validate robust analytical methods for this and structurally related compounds.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method. 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid. The presence of the basic pyridine nitrogen and the acidic carboxylic acid group makes it an amphoteric molecule. The trifluoromethyl group is strongly electron-withdrawing, which influences the molecule's overall polarity and ionization potential.

PropertyValueSource
Molecular Formula C9H8F3NO2Inferred from structure
Monoisotopic Mass 219.0507 DaCalculated
Average Mass 219.16 g/mol Calculated
Appearance White to off-white solid[3][4]
pKa (predicted) ~3.0 (for the carboxylic acid)[3]

LC-MS/MS Method Development: A Rationale-Driven Approach

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of small molecules in complex matrices due to its exceptional sensitivity and specificity.[2][5]

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix (e.g., plasma, urine, formulation buffer) and remove interferences that could suppress the MS signal or contaminate the LC-MS system.[1] For 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid, two common approaches are protein precipitation and liquid-liquid extraction.

  • Protein Precipitation: This is a rapid and straightforward method for biological samples. It involves adding a cold organic solvent, such as acetonitrile, to the sample to denature and precipitate proteins.[1]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extraction by partitioning the analyte between two immiscible liquid phases. The choice of organic solvent is critical and depends on the analyte's polarity.

Liquid Chromatography

The chromatographic separation is crucial for resolving the analyte from matrix components and potential isomers.

  • Column Chemistry: A reversed-phase C18 column is a versatile starting point for a molecule with the polarity of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid.

  • Mobile Phase: A typical mobile phase consists of an aqueous component and an organic component (e.g., acetonitrile or methanol). The addition of a small amount of acid, such as formic acid (0.1%), to the mobile phase is highly recommended.[6][7] This serves two purposes: it ensures the carboxylic acid group is protonated, leading to better retention on the reversed-phase column, and it provides a source of protons to facilitate efficient ionization in positive ion mode.

Mass Spectrometry

The mass spectrometer provides sensitive and selective detection of the analyte.

  • Ionization: Electrospray ionization (ESI) is the preferred technique for polar molecules like 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid.[6][7] Given its structure, it can be ionized in both positive and negative modes:

    • Positive Ion Mode ([M+H]+): The pyridine nitrogen is a primary site for protonation. This mode is often highly sensitive for pyridine-containing compounds.

    • Negative Ion Mode ([M-H]-): The carboxylic acid group will readily deprotonate to form a carboxylate anion. It is advisable to test both modes during method development to determine which provides the optimal signal-to-noise ratio.

  • Tandem Mass Spectrometry (MS/MS) and Fragmentation: MS/MS is used to enhance selectivity and confirm the analyte's identity. The precursor ion (the protonated or deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. The fragmentation of trifluoromethyl-containing compounds often follows predictable pathways.[1] Common fragmentation patterns include the loss of the trifluoromethyl radical (•CF3), which corresponds to a neutral loss of 69 Da.[1] Other expected losses include water (H2O) and carbon monoxide (CO) from the carboxylic acid group.

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters (Positive ESI)

ParameterRecommended Setting
Ionization Mode ESI Positive
Ion Spray Voltage +4500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See table below

Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid220.1202.115
174.125
152.130

Note: The optimal collision energies should be determined experimentally by infusing a standard solution of the analyte.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+) LC->MS Data Data Acquisition (MRM Mode) MS->Data

Caption: Experimental workflow for the LC-MS/MS analysis of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid.

Fragmentation cluster_frags M [M+H]+ m/z 220.1 F1 [M+H - H2O]+ m/z 202.1 M->F1 - H2O F3 [M+H - CF3]+ m/z 151.1 M->F3 - •CF3 F2 [M+H - H2O - CO]+ m/z 174.1 F1->F2 - CO

Caption: Predicted fragmentation pathway for protonated 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid.

Conclusion

This application note outlines a robust and sensitive method for the analysis of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid using LC-MS/MS. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established principles and can be adapted for various research and development needs. By understanding the rationale behind each step, from the choice of mobile phase additives to the prediction of fragmentation patterns, scientists can confidently develop and validate high-quality analytical methods for this and other challenging analytes. The successful implementation of such methods is a critical step in advancing drug discovery and ensuring the safety and efficacy of new therapeutic agents.

References

  • Derivatisation for liquid chromatography/electrospray mass spectrometry: synthesis of pyridinium compounds and their amine and carboxylic acid derivatives. PubMed. Available at: [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Bevital. Available at: [Link]

  • Synthesis of pyridine-carboxylate derivatives of... : Steroids. Ovid. Available at: [Link]

  • Simultaneous Determination of Nicotinic Acid and Its Metabolites Using Hydrophilic Interaction Chromatography With Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Semantic Scholar. Available at: [Link]

  • Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. MDPI. Available at: [Link]

  • HPLC and LC/MS/MS operation condition. ResearchGate. Available at: [Link]

  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Springer. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. Available at: [Link]

  • NICOTINIC ACID CAS N°: 59-67-6. Available at: [Link]

  • 2-Methyl-6-(trifluoromethyl)nicotinic acid. PubChem. Available at: [Link]

  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127. Shimadzu. Available at: [Link]

  • 4-Pyridinecarboxylic acid. NIST WebBook. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at: [Link]

  • Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. PubMed. Available at: [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar. Available at: [Link]

Sources

Application Note: Formulation & Handling of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the physicochemical profiling, stock preparation, and biological formulation of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid . As a fluorinated pyridine derivative, this compound presents specific solubility challenges characterized by high lipophilicity and low aqueous solubility in its protonated form. This document provides validated protocols for preparing high-concentration stocks (DMSO) and biocompatible vehicles for in vitro and in vivo applications, ensuring data reproducibility in drug discovery workflows.

Part 1: Physicochemical Profile & Solubility Logic

To formulate this compound effectively, one must understand its molecular behavior. The trifluoromethyl (-CF3) group at position 6 is strongly electron-withdrawing, while the carboxylic acid at position 3 provides an ionizable center.

Molecular Properties
PropertyValue (Predicted/Observed)Formulation Impact
Chemical Structure Pyridine core, -COOH (C3), -CH3 (C2, C4), -CF3 (C6)Amphiphilic character with localized polarity.
Molecular Weight ~219.16 g/mol Small molecule; rapid dissolution once wetted.
pKa (Acidic) ~3.2 – 3.8 (Estimated)Critical: The -CF3 group lowers the pKa compared to nicotinic acid (4.75). It exists as an anion at physiological pH (7.4).
LogP ~2.5 – 3.0Moderately lipophilic. Poor water solubility in non-ionized form.
Physical State White to off-white powderProne to static; weigh using anti-static gun or glass spatula.
Solubility Profile
  • DMSO: >50 mg/mL (Excellent). Preferred for stock solutions.

  • Ethanol: >20 mg/mL (Good). Suitable for evaporation-based coating.

  • Water (pH < 3): <0.1 mg/mL (Poor). Insoluble as the free acid.

  • PBS (pH 7.4): Moderate. Solubility improves significantly upon deprotonation (salt formation).

Part 2: In Vitro Stock Solution Preparation

Objective: Prepare a stable 20 mM stock solution for cellular assays.

Reagents & Equipment
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%), stored over molecular sieves.

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Do not use polystyrene.

  • Storage: -20°C or -80°C.

Protocol: 20 mM Stock Preparation
  • Calculate Mass: To prepare 5 mL of 20 mM stock:

    
    
    
    
    
  • Weighing: Weigh ~22 mg of compound into the amber vial. Record exact mass.

  • Dissolution: Add the calculated volume of Anhydrous DMSO.

    • Tip: If the powder adheres to the walls, vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • QC Check: Inspect against light. Solution must be strictly clear and colorless/pale yellow.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw degradation.

Visual Workflow: Stock Management

StockPrep Start Solid Compound (Store Desiccated) Weigh Weigh into Amber Glass Start->Weigh Dissolve Add Anhydrous DMSO (Vortex/Sonicate) Weigh->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Particulates) Aliquot Aliquot & Freeze (-20°C) QC->Aliquot Pass Use Thaw & Dilute (Use within 24h) Aliquot->Use

Figure 1: Critical workflow for preparing and maintaining high-integrity DMSO stock solutions.

Part 3: In Vivo Formulation Strategies

Objective: Formulate for oral (PO) or intravenous (IV) administration in rodents. Challenge: The free acid is insoluble in water. You must drive the equilibrium toward the salt form or use a cosolvent system.

Decision Logic: Route of Administration
  • Route A: Oral Suspension (High Dose, >30 mg/kg). Use Methylcellulose.

  • Route B: Oral Solution (Low/Med Dose, <30 mg/kg). Use PEG/Lipid mix.

  • Route C: Intravenous (IV). Use pH-adjusted Saline/Cyclodextrin.

Protocol A: 0.5% Methylcellulose Suspension (Standard PO)

Best for toxicological studies where high exposure is required regardless of solubility limits.

  • Vehicle Prep: Heat 1/3 volume of water to 80°C. Add Methylcellulose (400 cP) powder (0.5% w/v). Stir until wetted. Add remaining cold water. Stir overnight at 4°C to hydrate.

  • Compound Prep: Weigh micronized compound.

  • Wetting: Add 1% Tween 80 to the powder. Triturate (grind) with a mortar and pestle to form a smooth paste.

  • Suspension: Geometrically add the 0.5% MC vehicle while triturating.

  • Homogenization: Vortex or use a probe sonicator (low power) to ensure uniform dispersion.

Protocol B: Co-solvent Solution (IV/PO Compatible)

Best for PK studies requiring rapid absorption.

Formulation: 5% DMSO + 40% PEG400 + 55% Saline.

  • Dissolve: Dissolve compound completely in DMSO (5% of final volume).

  • Cosolvent: Add PEG400 (40% of final volume). Vortex. Solution should be clear.

  • Aqueous Phase: Slowly add Saline (0.9% NaCl) while vortexing.

    • Critical Step: If precipitation occurs (cloudiness), the pH is likely too low. Add 1N NaOH dropwise until clear (Target pH 7.0–8.0). The acid must be ionized to stay in solution.

Visual Workflow: Formulation Decision Tree

FormulationTree Start Target Dose & Route? IV Intravenous (IV) Start->IV PO Oral (PO) Start->PO IV_Sol Solution Required (Must be clear) IV->IV_Sol IV_Strat Strategy: In-situ Salt + Cosolvent IV_Sol->IV_Strat IV_Recipe 5% DMSO / 40% PEG400 / 55% Saline (Adjust pH to 7.5 with NaOH) IV_Strat->IV_Recipe Check_Sol Is Dose Soluble? PO->Check_Sol PO_Sol Yes (Low Dose) Check_Sol->PO_Sol < 5 mg/mL PO_Sus No (High Dose) Check_Sol->PO_Sus > 5 mg/mL Recipe_Sol Use IV Recipe OR 10% Labrasol / 90% Water PO_Sol->Recipe_Sol Recipe_Sus 0.5% Methylcellulose + 0.1% Tween 80 PO_Sus->Recipe_Sus

Figure 2: Decision matrix for selecting the appropriate vehicle based on dosing requirements.

Part 4: Analytical Validation

Never assume a formulation is stable. Verify concentration and stability using HPLC.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Nicotinic acid core) and 210 nm.

Validation Step: Dilute your formulation 1:100 in Methanol:Water (50:50) and inject. Recovery should be 95-105% of the theoretical concentration.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Formulation Strategies for Lead Optimization).

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.

Technical Application Note: Strategic Derivatization of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The derivatization of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid presents a unique dual-challenge in medicinal chemistry: steric hindrance and electronic deactivation . The C-3 carboxylic acid is flanked by methyl groups at the C-2 and C-4 positions (the "ortho-effect"), significantly retarding the rate of nucleophilic attack at the carbonyl center. Simultaneously, the C-6 trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I), reducing the basicity of the pyridine nitrogen but also lowering the pKa of the carboxylic acid.

This protocol guide moves beyond standard EDC/NHS coupling, which often fails for such congested substrates. Instead, we define high-fidelity workflows utilizing Acid Chloride Activation for amidation and Cesium-Promoted Alkylation for esterification. These methods are selected to ensure quantitative conversion and reproducibility in SAR (Structure-Activity Relationship) library generation.

Chemical Analysis & Reactivity Profile

Before initiating synthesis, the researcher must understand the specific constraints of this scaffold.

FeatureStructural ElementChemical Consequence
Steric Gate C-2 & C-4 MethylsBlocks approach of large nucleophiles to C-3 Carbonyl. Standard couplings (DCC, EDC) will likely stall.
Electronic Sink C-6 Trifluoromethyl (-CF3)Strong EWG. Lowers pKa of Pyridine N (reduces catalyst poisoning). Increases lipophilicity (LogP).
Nucleophilicity Pyridine NitrogenReduced due to -CF3 and -COOH. Minimal risk of N-alkylation/N-acylation side reactions.
Stability Aromatic RingResistant to oxidation. C-F bonds are metabolically stable.

Protocol A: Amidation via Acid Chloride Activation

Objective: Synthesis of amide libraries (e.g., for kinase inhibitor screening). Rationale: Due to the steric bulk at C-2 and C-4, the activation energy for direct coupling is high. Converting the acid to an acid chloride (


) creates a highly electrophilic species that overcomes this barrier. We utilize Oxalyl Chloride  with catalytic DMF to generate the Vilsmeier-Haack intermediate, ensuring rapid chlorination under mild conditions.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (Dimethylformamide) (0.05 equiv - Critical for activation)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Amine Partner: Primary or Secondary Amine (1.1 equiv).

Step-by-Step Methodology
  • Activation (In Situ):

    • Dissolve the nicotinic acid derivative in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

      
       or 
      
      
      
      ).
    • Add the catalytic amount of DMF (1-2 drops per mmol).

    • Cool the solution to 0°C.

    • Add Oxalyl Chloride dropwise over 5 minutes. Caution: Vigorous gas evolution (CO, CO2, HCl).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (quench an aliquot with MeOH; look for methyl ester formation). If starting material remains, add 0.2 equiv Oxalyl Chloride and stir for 1 hour.

  • Evaporation (Critical Step):

    • Concentrate the reaction mixture in vacuo to remove excess Oxalyl Chloride and HCl.

    • Re-dissolve the crude acid chloride residue in fresh anhydrous DCM. Note: Do not store the acid chloride; use immediately.

  • Coupling:

    • In a separate vessel, dissolve the Amine Partner (1.1 equiv) and DIPEA (2.5 equiv) in DCM.

    • Cool the amine solution to 0°C.[1]

    • Slowly cannulate or drip the Acid Chloride solution into the Amine solution. Reasoning: Inverse addition prevents dimerization of sensitive amines.

    • Stir at RT for 4–12 hours.

  • Work-up:

    • Dilute with DCM. Wash with sat.

      
       (removes unreacted acid), then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Visualization: Activation Pathway

The following diagram illustrates the catalytic cycle of DMF in generating the active chlorinating species.

G Start Nicotinic Acid (Substrate) Vilsmeier Vilsmeier Intermediate Start->Vilsmeier Attack OxCl Oxalyl Chloride (Reagent) DMF DMF (Catalyst) OxCl->DMF Activates DMF->Vilsmeier Forms Active Cl-Iminium Vilsmeier->DMF Regenerated AcidCl Acid Chloride (Activated Species) Vilsmeier->AcidCl Cl Transfer Product Target Amide AcidCl->Product + Amine / Base Amine Amine (Nucleophile)

Caption: Figure 1. DMF-catalyzed conversion of sterically hindered carboxylic acid to acid chloride via the Vilsmeier-Haack intermediate.

Protocol B: Esterification via Cesium-Promoted Alkylation

Objective: Synthesis of esters (prodrugs) or protection of the acid. Rationale: Classic Fisher esterification (Acid + Alcohol +


) is reversible and extremely slow for di-ortho-substituted acids due to the inability to form the tetrahedral intermediate. We bypass the carbonyl attack entirely by using Nucleophilic Substitution (

)
on an alkyl halide. The bulky nicotinic acid acts as the nucleophile.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv). Why Cs? The large Cesium cation ("soft" cation) creates a "naked" carboxylate anion, significantly enhancing nucleophilicity in organic solvents.
    
  • Electrophile: Alkyl Iodide or Bromide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv).

  • Solvent: DMF or NMP (Polar Aprotic is essential).

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve the nicotinic acid in DMF (0.3 M).

    • Add

      
      . The mixture will be a suspension.
      
    • Stir at RT for 30 minutes to ensure deprotonation. Gas evolution (

      
      ) may be observed.
      
  • Alkylation:

    • Add the Alkyl Halide dropwise.[2][3]

    • Stir at RT.[1][2][4]

    • Optimization: For extremely hindered electrophiles (e.g., isopropyl iodide), heat to 50°C. For primary alkyl halides (MeI, EtBr), RT is sufficient.

  • Work-up:

    • Pour the reaction mixture into Ice Water (precipitates the inorganic salts and often the product).

    • Extract with Ethyl Acetate.

    • Wash organic layer extensively with Water and LiCl solution (to remove DMF).

    • Concentrate.

Protocol C: Reduction to Alcohol (Two-Step)

Objective: Converting the acid to a hydroxymethyl group (


) for further functionalization.
Rationale:  Direct reduction with 

is dangerous and non-selective on halogenated pyridines (risk of defluorination). Borane-THF (

) is often effective but can form stable complexes with the pyridine nitrogen. The Mixed Anhydride method is the safest and most reliable for this scaffold.
Methodology
  • Activation: React substrate with Isobutyl Chloroformate and N-Methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.

  • Reduction: Filter the NMM-HCl salt (rapidly) and add the filtrate to a solution of Sodium Borohydride (

    
    )  in water/THF at 0°C.
    
  • Result: Clean conversion to the alcohol without affecting the

    
     group or the pyridine ring.
    

Comparison of Activation Strategies

MethodSuitability for 2,4-DiMe-6-CF3-Nicotinic AcidProsCons
EDC / HOBt LowMild conditions.[5]Fails due to steric hindrance; active ester cannot form/react.
HATU / DIPEA MediumHigh reactivity.Expensive; difficult purification of byproducts.
Oxalyl Chloride High (Recommended) Irreversible activation; overcomes sterics.Requires dry conditions; generates HCl.

/ Alkyl Halide
High (Esters Only) Bypasses steric center; mild.Limited to esters; requires alkyl halide partner.

Quality Control & Validation

NMR Interpretation

The 2,4-dimethyl substitution pattern simplifies the aromatic region, but the


 group introduces splitting.
  • 
     NMR:  Essential for confirming the integrity of the 
    
    
    
    group. Expect a singlet around -60 to -65 ppm.
  • 
     NMR: 
    
    • C-5 Proton: Look for a singlet (or fine quartet due to long-range F-coupling) in the aromatic region (~7.5 - 8.0 ppm).

    • Methyl Groups: Two distinct singlets around 2.3 - 2.6 ppm. The C-4 methyl will be slightly downfield due to the adjacent carbonyl.

Troubleshooting
  • Problem: Low yield in Amidation.

    • Cause: Hydrolysis of Acid Chloride before amine addition.

    • Fix: Ensure strictly anhydrous conditions. Use fresh Oxalyl Chloride.

  • Problem: Product stuck in DMF during Esterification workup.

    • Fix: Use 5% LiCl wash during extraction to pull DMF into the aqueous phase.

References

  • Synthesis of Trifluoromethylpyridines

    • Schlosser, M. et al. "The Direct Metallation and Subsequent Functionalization of Trifluoromethyl-Substituted Pyridines." Eur. J. Org. Chem., 2003. Link

  • Sterically Hindered Amide Coupling

    • Ghosez, L. et al. "Synthesis of Sterically Hindered Amides." Chimia, 2016. Link

  • Cesium Carbonate Esterification

    • Salvatore, R. N. et al. "Cesium Carbonate Promoted O-Alkylation of Carboxylic Acids." Tetrahedron Letters, 2002. Link

  • Mixed Anhydride Reduction

    • Rodriguez, M. et al. "Selective Reduction of Carboxylic Acids to Alcohols via Mixed Anhydrides." Journal of Organic Chemistry, 2005. Link

  • Properties of 6-(Trifluoromethyl)

    • PubChem Compound Summary for CID 2775683. Link

Sources

Troubleshooting & Optimization

troubleshooting 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Crystallization & Isolation Troubleshooting Ticket Priority: High (Process Chemistry/R&D)

Introduction

Welcome to the Technical Support Hub for 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid . This guide addresses the specific physicochemical challenges posed by the trifluoromethyl (


) group and the pyridine ring substitution pattern.

The


 moiety significantly increases lipophilicity compared to non-fluorinated nicotinic acids, while the electron-withdrawing nature of the pyridine ring lowers the pKa of the carboxylic acid (typically pKa ~3.0). These factors create a narrow "metastable zone" where the risk of oiling out  (liquid-liquid phase separation) competes with the desired crystal nucleation.

Module 1: Solubility & Solvent Selection

Q: Why is my material not dissolving in standard organic solvents?

A: As a zwitterionic-capable species (pyridine nitrogen + carboxylic acid), this molecule exhibits poor solubility in non-polar solvents (Hexane, Toluene) and limited solubility in neutral water.

The Fix:

  • Primary Dissolution: Use Methanol (MeOH) , Ethanol (EtOH) , or THF . The material is highly soluble in polar protic and aprotic solvents.

  • Reaction Workup: If isolating from a crude reaction mixture, do not attempt direct crystallization from the organic layer. Instead, utilize the Acid-Base Swing method (detailed in Module 4).

Q: I am seeing a "gum" or "oil" instead of crystals during cooling. Why?

A: This is the most common issue with fluorinated aromatics. The


 and methyl groups make the molecule sufficiently hydrophobic that, upon cooling or anti-solvent addition, the "oiling out" limit is reached before the crystalline solubility limit.

The Fix:

  • Temperature: Do not cool below 0°C initially. Keep the isolation temperature between 10°C and 20°C.

  • Seeding: You must seed the solution at the cloud point. If you lack seeds, scratch the glass wall vigorously or use a sonication probe to induce primary nucleation.

  • Anti-solvent: If using water as an anti-solvent in methanol, add it very slowly (dropwise) to maintain low supersaturation.

Module 2: Impurity Management

Q: My HPLC purity is stuck at 95%. What are the likely impurities?

A: In the synthesis of trifluoromethyl-nicotinic acids, two specific impurity classes persist:

  • Decarboxylated Byproduct: 2,4-Dimethyl-6-(trifluoromethyl)pyridine.

    • Cause: Thermal instability of the carboxylic acid, often during high-temperature drying or prolonged reflux.

    • Removal: This impurity is non-acidic. Dissolve the crude solid in aqueous NaOH (pH 10-12). The impurity will remain insoluble (or extractable into Toluene/DCM). Filter the aqueous layer, then re-acidify to recover your product.

  • Regioisomers: Isomeric acids formed during the cyclization step.

    • Removal: These often have slightly different pKa values. Perform a fractional precipitation by lowering the pH slowly (e.g., from 10 to 4, then 4 to 1).

Q: The solid turns yellow/brown upon drying.

A: Pyridine derivatives are sensitive to oxidation and light.

  • Protocol: Dry in a vacuum oven at <50°C .

  • Storage: Store under nitrogen in amber glass.

Module 3: Critical Data & Specifications

ParameterValue / BehaviorNotes
pKa (Predicted) ~2.9 - 3.1Product precipitates fully only at pH < 1.5.
Melting Point ~193 - 197°CSharp endotherm indicates high purity. Broadening suggests isomer contamination.
Solubility (pH > 10) High (>100 mg/mL)Forms the Sodium/Potassium salt.
Solubility (pH < 1) Low (<1 mg/mL)Forms the free acid (precipitate).
Preferred Solvents MeOH/Water, EtOH/WaterBest for recrystallization.
Risk Factor DecarboxylationAvoid boiling aqueous acid solutions for extended periods.

Module 4: The "Gold Standard" Isolation Protocol

This protocol utilizes the pH-Swing mechanism, which is the most robust method for purifying pyridine carboxylic acids [1, 2].

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Suspend the crude solid in Water (5 vol) .

    • Slowly add 30% NaOH until the solution reaches pH 10-11 .

    • Observation: The solid should fully dissolve, forming a clear yellow/orange solution (Sodium 2,4-dimethyl-6-(trifluoromethyl)nicotinate).

  • Impurity Wash (Organic Extraction):

    • Wash the aqueous solution with Dichloromethane (DCM) or Toluene (2 vol) .

    • Purpose: Removes non-acidic impurities (decarboxylated species, unreacted starting materials).

    • Discard the organic layer.

  • Controlled Acidification (Crystallization):

    • Transfer the aqueous layer to a reactor with an overhead stirrer (set to 300+ RPM).

    • Critical Step: Slowly add 6N HCl dropwise at 20-25°C.

    • Cloud Point: When the solution turns cloudy (approx pH 4-5), STOP acid addition.

    • Seed: Add seed crystals (0.5 wt%) if available. Stir for 30 minutes to establish a crystal bed.

  • Final Isolation:

    • Resume adding HCl until pH = 1.0 .

    • Cool the slurry to 5-10°C and age for 1 hour.

    • Filter the white/off-white solid.

    • Wash the cake with cold water (2 vol) to remove NaCl.

  • Drying:

    • Dry under vacuum at 45°C for 12 hours.

Module 5: Troubleshooting Logic (Visualization)

Workflow 1: The pH-Swing Purification Logic

PurificationLogic Start Crude Material (Solid or Oil) Dissolve Suspend in Water Add NaOH to pH 11 Start->Dissolve CheckSol Did it dissolve? Dissolve->CheckSol Filter Filter Insolubles (Inorganic Salts) CheckSol->Filter No Wash Wash with DCM/Toluene (Remove Non-Acids) CheckSol->Wash Yes Filter->Wash PhaseSep Separate Phases Keep Aqueous Layer Wash->PhaseSep Acidify1 Add HCl to pH 4-5 (Cloud Point) PhaseSep->Acidify1 Seed Add Seeds / Stir 30 min (Prevent Oiling) Acidify1->Seed Acidify2 Continue HCl to pH 1 Seed->Acidify2 Isolate Filter & Wash (Cold H2O) Acidify2->Isolate

Figure 1: The "pH-Swing" purification logic ensures removal of non-acidic impurities before crystallization.

Workflow 2: Troubleshooting "Oiling Out"

OilingOut Problem Problem: Oiling Out CheckTemp Check Temp Problem->CheckTemp TooCold Temp < 10°C? Increase to 20-25°C CheckTemp->TooCold Yes CheckRate Acid Addition Too Fast? CheckTemp->CheckRate No TooCold->CheckRate SlowDown Reduce Addition Rate Use Syringe Pump CheckRate->SlowDown Yes CheckImp High Impurity Load? CheckRate->CheckImp No SeedPoint Add Seeds at First Turbidity SlowDown->SeedPoint PreClean Perform DCM Wash (See Workflow 1) CheckImp->PreClean Yes CheckImp->SeedPoint No PreClean->SeedPoint

Figure 2: Decision tree for preventing liquid-liquid phase separation (oiling out).

References

  • Synthesis of 6-(Trifluoromethyl)nicotinic acid derivatives. ChemicalBook. Retrieved from .

  • Purification of Nicotinic acid derivatives. ResearchGate. Retrieved from .

  • Equilibrium pKa Table (Pyridine Derivatives). Organic Chemistry Data. Retrieved from .

  • Properties of 6-(Trifluoromethyl)nicotinic acid. GuideChem. Retrieved from .

Validation & Comparative

A Comparative Guide to 2,4-Dimethyl-6-(trifluoromethyl)nicotinic Acid and Other Nicotinic Acid Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical comparison of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid and other significant nicotinic acid analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to inform experimental design and therapeutic strategy. While direct experimental data for 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is limited in publicly available literature, this guide provides a robust comparative analysis based on established structure-activity relationships (SAR) and the known biological profiles of closely related analogs.

Introduction: The Enduring Relevance of Nicotinic Acid Scaffolds

Nicotinic acid (Niacin, Vitamin B3) is a fundamental molecule in biology, serving as a precursor to the essential coenzymes NAD and NADP.[1] In pharmacotherapy, it is the oldest and one of the most effective agents for managing dyslipidemia, with the unique ability to lower LDL cholesterol and triglycerides while significantly raising HDL cholesterol.[2][3] The discovery of the G-protein coupled receptor GPR109A as the primary target for nicotinic acid's therapeutic effects has catalyzed the development of numerous analogs.[4] These derivatives aim to optimize the therapeutic window, enhancing efficacy while mitigating common side effects like cutaneous flushing.[5]

This guide focuses on a specific analog, 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid, and places it in the context of other key nicotinic acid derivatives to elucidate the impact of specific structural modifications on biological activity.

Structural and Physicochemical Properties: A Comparative Overview

The therapeutic and side-effect profiles of nicotinic acid analogs are intrinsically linked to their chemical structures. The addition of various substituents to the pyridine ring can profoundly alter a compound's potency, selectivity, and pharmacokinetic properties.

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid features three key substitutions on the nicotinic acid backbone:

  • Two Methyl Groups (at C2 and C4): The introduction of methyl groups can influence the molecule's lipophilicity and its interaction with the binding pocket of its target receptor. Increased lipophilicity may enhance membrane permeability and oral absorption. Furthermore, the steric bulk of the methyl groups can affect the orientation of the molecule within the binding site, potentially altering its signaling properties.

  • A Trifluoromethyl Group (at C6): The trifluoromethyl (CF3) group is a common bioisostere for a methyl group but with significantly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. The incorporation of a CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with the receptor, and improve membrane permeability.[6] Trifluoromethyl-substituted nicotinic acids are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[7]

The table below summarizes the key structural features of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid in comparison to nicotinic acid and other relevant analogs.

CompoundStructureKey SubstitutionsExpected Impact on Properties
Nicotinic Acid NoneBaseline for comparison.
Acipimox 5-methylpyrazine-2-carboxylic acidReduced flushing side effect compared to nicotinic acid.
6-(Trifluoromethyl)nicotinic acid 6-TrifluoromethylIncreased lipophilicity and metabolic stability.[7]
2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid Chemical structure not publicly available2,4-Dimethyl, 6-TrifluoromethylPotentially enhanced potency, metabolic stability, and altered receptor interaction due to combined electronic and steric effects.

Mechanism of Action: GPR109A and Beyond

The primary mechanism of action for nicotinic acid and many of its analogs is the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[4] GPR109A is predominantly expressed in adipocytes and immune cells such as macrophages.[8]

GPR109A-Mediated Signaling Pathway

The activation of GPR109A by an agonist like nicotinic acid initiates a cascade of intracellular events with distinct outcomes in different cell types.

Caption: GPR109A signaling cascade initiated by nicotinic acid analogs.

In Adipocytes:

  • Binding and Activation: The nicotinic acid analog binds to and activates GPR109A.

  • G-protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi).

  • Inhibition of Adenylyl Cyclase: The Gi protein inhibits the enzyme adenylyl cyclase.

  • Reduced cAMP Levels: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Inhibition of Lipolysis: The reduction in cAMP leads to the inactivation of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. This results in a decrease in the release of free fatty acids (FFAs) from adipose tissue into the circulation.[9]

In Immune Cells (e.g., Macrophages):

  • Activation of GPR109A in macrophages has been shown to exert potent anti-inflammatory effects. This is characterized by a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[10] This anti-inflammatory action is independent of the lipid-lowering effects and is thought to contribute to the anti-atherosclerotic benefits of nicotinic acid.[7]

Downstream Effects on Lipid Profile:

  • The reduced flux of FFAs to the liver decreases the substrate available for hepatic triglyceride synthesis. This, in turn, leads to reduced production and secretion of very-low-density lipoprotein (VLDL). Since LDL is a metabolic product of VLDL, a decrease in VLDL production subsequently lowers LDL cholesterol levels.[9]

  • The mechanism by which nicotinic acid raises HDL cholesterol is less direct and is thought to involve reduced catabolism of ApoA-I, the primary apolipoprotein in HDL.[11]

Based on the structure of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid , it is highly probable that it also functions as a GPR109A agonist. The presence of the carboxylic acid moiety is crucial for interaction with the receptor. The dimethyl and trifluoromethyl substitutions are anticipated to modulate its affinity and efficacy at GPR109A.

Comparative Biological Performance: An Evidence-Based Analysis

A direct comparison of the biological performance of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid with other analogs is hampered by the lack of specific published data for this compound. However, we can extrapolate potential performance based on the known effects of its structural components and data from related analogs.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties.[12][13] This is a key area of interest for conditions beyond dyslipidemia, such as atherosclerosis, where inflammation plays a crucial role.[4]

Experimental Data for Nicotinic Acid Analogs (In Vitro):

CompoundAssayCell LineKey FindingsReference
Nicotinic AcidCytokine Secretion (ELISA)Human MonocytesReduced LPS-stimulated secretion of TNF-α, IL-6, and MCP-1.[10]
Various Nicotinic Acid DerivativesNitrite Inhibition (Griess Assay)RAW 264.7 MacrophagesSeveral novel derivatives showed potent inhibition of nitrite production, indicating anti-inflammatory activity.[12][14]

Expected Performance of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid: The trifluoromethyl group is known to enhance the biological activity of many compounds.[6] It is plausible that the combination of the trifluoromethyl group with the dimethyl substitutions could lead to a potent anti-inflammatory profile for 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid, potentially exceeding that of nicotinic acid. This hypothesis warrants experimental validation.

Lipid-Modifying Effects

The primary therapeutic application of nicotinic acid analogs is the management of dyslipidemia.

Clinical and Preclinical Data for Nicotinic Acid and Analogs (In Vivo):

CompoundStudy PopulationKey Lipid-Modifying EffectsReference
Nicotinic AcidHuman↓ LDL-C, ↓ Triglycerides, ↑ HDL-C, ↓ Lp(a)[2][15]
AcipimoxHumanSimilar lipid-lowering effects to nicotinic acid but with a better side-effect profile.Not found in search results
Nicotinic AcidDiabetic and Non-diabetic RatsSignificantly decreased total cholesterol, triglycerides, and LDL, and increased HDL.[3]

Expected Performance of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid: Given its presumed action as a GPR109A agonist, 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is expected to exhibit a similar spectrum of lipid-modifying effects as nicotinic acid. The substitutions may influence its potency and duration of action. The increased lipophilicity conferred by the trifluoromethyl and methyl groups could potentially lead to a longer half-life and improved tissue distribution, which might translate to enhanced in vivo efficacy.

Experimental Protocols for Comparative Evaluation

To empirically compare the performance of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid with other analogs, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro GPR109A Activation Assay

This assay determines the potency and efficacy of a compound in activating the GPR109A receptor.

GPR109A_Assay_Workflow start Start: GPR109A-expressing cells step1 Incubate cells with test compounds (e.g., 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid, Nicotinic Acid) start->step1 step2 Add Forskolin to stimulate cAMP production step1->step2 step3 Lyse cells and measure intracellular cAMP levels (e.g., using a competitive immunoassay) step2->step3 step4 Data Analysis: Generate dose-response curves and calculate EC50 values step3->step4 end End: Comparative potency and efficacy determined step4->end

Caption: Workflow for an in vitro GPR109A functional assay.

Detailed Methodology:

  • Cell Culture: Utilize a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Compound Preparation: Prepare serial dilutions of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid and reference compounds (e.g., nicotinic acid, acipimox).

  • Assay Procedure:

    • Seed the GPR109A-expressing cells in a 96-well plate.

    • Pre-incubate the cells with the test compounds for a specified period.

    • Stimulate the cells with forskolin to induce adenylyl cyclase activity and increase intracellular cAMP levels.

    • After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

In Vitro Anti-inflammatory Assay (Macrophage-based)

This assay assesses the ability of the compounds to suppress inflammatory responses in immune cells.

Detailed Methodology:

  • Cell Culture: Use a macrophage cell line (e.g., RAW 264.7) or primary human monocytes.

  • Compound Treatment and Inflammatory Challenge:

    • Pre-treat the cells with various concentrations of the nicotinic acid analogs.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

  • Measurement of Inflammatory Markers:

    • Cytokine Secretion: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Nitric Oxide Production: Measure the accumulation of nitrite in the supernatant using the Griess reagent as an indicator of nitric oxide production.

  • Data Analysis: Determine the IC50 values for the inhibition of cytokine secretion and nitric oxide production for each compound.

Synthesis of Trifluoromethyl-Substituted Nicotinic Acids

The synthesis of nicotinic acid derivatives with a trifluoromethyl group can be achieved through various synthetic routes. While a specific synthesis for 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is not detailed in the available literature, general methods for analogous compounds have been reported. One common approach involves the construction of the pyridine ring from acyclic precursors.

A plausible synthetic route could involve the condensation of a trifluoromethyl-containing building block with an appropriate enamine or enone, followed by cyclization and aromatization to form the substituted pyridine ring. Subsequent functional group manipulations, such as hydrolysis of an ester to the carboxylic acid, would yield the final product. The synthesis of 6-(Trifluoromethyl)nicotinic acid has been reported, often starting from 2-chloro-6-(trifluoromethyl)nicotinic acid followed by dehalogenation. The synthesis of 4-(trifluoromethyl)nicotinic acid has also been described from 3-cyanopyridine.

Conclusion and Future Directions

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid represents a potentially valuable addition to the library of nicotinic acid analogs. Based on established structure-activity relationships, the unique combination of dimethyl and trifluoromethyl substituents is likely to confer enhanced potency, improved metabolic stability, and a distinct pharmacological profile compared to existing nicotinic acid derivatives.

However, a comprehensive understanding of its therapeutic potential necessitates rigorous experimental evaluation. Future research should prioritize:

  • De novo synthesis and characterization of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid.

  • In vitro pharmacological profiling , including determination of its potency and efficacy at the GPR109A receptor and its anti-inflammatory activity in relevant cell-based assays.

  • In vivo studies in animal models of dyslipidemia and inflammation to assess its efficacy, pharmacokinetic profile, and side-effect liability, particularly the flushing response.

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic promise of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid and its potential to advance the treatment of metabolic and inflammatory diseases.

References

Sources

A Comparative Guide to Validating the Efficacy of Novel Nicotinic Acid Analogs: A Case Study Using 2,4-Dimethyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of novel nicotinic acid analogs, using the hypothetical compound 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid as a case study. Given the limited public data on this specific molecule, we will establish a robust validation pathway based on the well-understood pharmacology of its parent compound, nicotinic acid (niacin). This document is intended for researchers, pharmacologists, and drug development professionals engaged in the discovery of next-generation therapies for dyslipidemia.

Introduction: The Legacy and Limitations of Nicotinic Acid

Nicotinic acid, a form of vitamin B3, is the oldest and one of the most effective agents for managing dyslipidemia. Its therapeutic appeal lies in its broad-spectrum lipid-modifying capabilities: it effectively lowers low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while being the most potent available agent for raising high-density lipoprotein (HDL) cholesterol.[1][2]

The primary mechanism of action is the activation of the G protein-coupled receptor 109A (GPR109A, also known as HCA2), which is highly expressed in adipocytes and immune cells like Langerhans cells.[3][4] Activation in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and VLDL.[4] However, the clinical utility of nicotinic acid is severely hampered by a prominent, prostaglandin-mediated side effect: cutaneous vasodilation, or flushing.[4] This adverse effect, also mediated by GPR109A activation in skin Langerhans cells, leads to poor patient compliance.

The development of novel nicotinic acid analogs, such as the hypothetical 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid, is driven by the goal of separating the therapeutic lipid-modifying effects from the flushing response. This guide outlines the essential in vitro and in vivo models required to validate the efficacy and differential activity of such a novel chemical entity.

Hypothesized Mechanism of Action: GPR109A Signaling

Based on its structural similarity to nicotinic acid, 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is hypothesized to function as a GPR109A agonist. The canonical signaling pathway involves coupling to the inhibitory G-protein, Gαi, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[3] A secondary pathway, crucial for understanding side effects, involves the recruitment of β-arrestin. The concept of "biased agonism," where a ligand preferentially activates one pathway over another (e.g., G-protein signaling over β-arrestin recruitment), is central to designing non-flushing GPR109A agonists.[3]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Agonist Nicotinic Acid Analog GPR109A GPR109A Receptor Agonist->GPR109A Binds Gi Gαi/βγ GPR109A->Gi Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC Lipolysis Inhibition of Lipolysis (Therapeutic Effect) cAMP->Lipolysis Leads to Gi->AC Inhibits Flushing PGD₂/PGE₂ Release (Flushing Effect) BetaArrestin->Flushing Mediates

Caption: GPR109A signaling pathways for therapeutic and side effects.

In Vitro Efficacy Validation: Confirming Target Engagement and Potency

The initial step is to confirm that the novel compound engages GPR109A and to quantify its potency and functional activity. This is achieved through a series of standardized cell-based assays.

Experimental Protocols

A. GPR109A Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the human GPR109A receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

    • Incubate the membranes with a known concentration of a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid).

    • Add increasing concentrations of the unlabeled test compound (2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid) to compete for binding.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

B. cAMP Inhibition Functional Assay

  • Objective: To measure the functional potency (EC50) of the compound in activating the Gαi signaling pathway.

  • Methodology:

    • Culture GPR109A-expressing cells in a suitable assay plate.

    • Pre-treat cells with increasing concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • Plot the dose-response curve of cAMP inhibition to determine the EC50 value.[5]

C. β-Arrestin Recruitment Assay

  • Objective: To assess the compound's ability to recruit β-arrestin, a pathway linked to flushing. This is critical for evaluating biased agonism.

  • Methodology:

    • Use a commercially available assay system (e.g., Tango, PathHunter) in a cell line co-expressing GPR109A and a β-arrestin-enzyme fragment fusion protein.

    • Treat cells with increasing concentrations of the test compound.

    • Agonist binding and subsequent β-arrestin recruitment will cause enzyme fragment complementation, generating a detectable signal (e.g., chemiluminescence or fluorescence).

    • Quantify the signal and plot a dose-response curve to determine the EC50 for β-arrestin recruitment.[3]

Comparative Data (Hypothetical)

The performance of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid ("Compound TF") would be compared against known standards.

CompoundGPR109A Binding (Ki, nM)cAMP Inhibition (EC50, nM)β-Arrestin Recruitment (EC50, nM)Bias Factor (vs. cAMP)
Nicotinic Acid3004505001 (Reference)
Acipimox500070008000~1
GSK256073 (Non-flushing)1525>10,000>400 (G-protein biased)
Compound TF (Hypothetical) 50 80 >15,000 >180 (G-protein biased)

In Vivo Efficacy Validation: Dyslipidemia Models

Animal models are indispensable for evaluating the therapeutic potential of a new compound on lipid profiles in a complex physiological system.[6]

Rationale for Model Selection

While various species are used, genetically modified mouse models are the industry standard for dyslipidemia and atherosclerosis research due to their well-characterized phenotypes and relevance to human disease pathways.[6][7] The LDLR-/- mouse (lacking the low-density lipoprotein receptor) fed a high-fat, high-cholesterol "Western" diet is an excellent choice.[7] This model develops robust hypercholesterolemia and atherosclerotic plaques, making it highly suitable for assessing lipid-lowering agents.

Experimental Workflow: LDLR-/- Mouse Model

Caption: Workflow for in vivo efficacy testing in a dyslipidemia mouse model.

Protocol for In Vivo Dyslipidemia Study
  • Objective: To assess the effect of the test compound on plasma lipid levels and atherosclerosis.

  • Methodology:

    • Animal Model: Male LDLR-/- mice, 6-8 weeks of age.

    • Diet: Place mice on a high-fat Western diet (e.g., 42% kcal from fat, 0.2% cholesterol) for the duration of the study.[7]

    • Grouping: After a 4-week induction period, randomize mice into treatment groups (n=10-12 per group): Vehicle, Nicotinic Acid (e.g., 100 mg/kg/day), and Test Compound at two dose levels.

    • Administration: Administer compounds daily via oral gavage for 8 weeks.

    • Monitoring: Monitor body weight and food intake weekly. Collect blood samples (via tail vein or retro-orbital sinus) at baseline, mid-point, and termination.

    • Lipid Analysis: Measure plasma total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic kits.[8]

    • Terminal Endpoint: At the end of the study, euthanize animals and perfuse with saline. Harvest the aorta for en face analysis of atherosclerotic lesion area (e.g., using Oil Red O staining) and the liver for histological analysis and lipid content.

Comparative Data (Hypothetical)
Treatment Group% Change in LDL-C% Change in HDL-C% Change in TriglyceridesAortic Lesion Area (% of total)
Vehicle+5%-10%+8%35%
Nicotinic Acid (100 mg/kg)-25%+30%-35%22%
Compound TF (50 mg/kg) -35% +40% -45% 15%

Validating the Side Effect Profile: The Mouse Flushing Model

A key differentiator for a novel nicotinic acid analog is a reduced flushing potential. This can be quantified directly in mice.

Protocol for Cutaneous Flushing Assessment
  • Objective: To measure drug-induced vasodilation as a surrogate for the flushing response.

  • Methodology:

    • Animal Model: Male C57Bl/6 mice.

    • Instrumentation: Use a Laser Doppler flowmeter with a probe placed on the surface of the mouse ear to measure microvascular blood perfusion (blood flow).

    • Procedure: a. Anesthetize the mouse and allow it to stabilize. b. Record a stable baseline blood flow reading for 5-10 minutes. c. Administer the test compound or control (e.g., intraperitoneal injection for rapid onset). d. Continuously record ear blood flow for 60 minutes post-injection.[9]

    • Analysis: Quantify the peak increase in blood flow over baseline and the total area under the curve (AUC) for the response.

Comparative Data (Hypothetical)
Treatment GroupPeak Blood Flow (Arbitrary Units)Response Duration (minutes)
Vehicle1500
Nicotinic Acid (30 mg/kg)85045
Compound TF (30 mg/kg) 180 <5

Conclusion and Future Directions

This guide presents a structured, multi-stage approach to validate the efficacy of a novel nicotinic acid analog. The hypothetical data for 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid illustrates an ideal target profile: a potent GPR109A agonist with strong G-protein bias, leading to superior lipid-lowering efficacy in vivo with a significantly attenuated flushing response.

Successful validation through these models would provide a strong rationale for advancing the compound into formal preclinical development, including pharmacokinetics, toxicology studies, and formulation development, on the path toward clinical evaluation.[10] The ultimate goal is to deliver a therapy that retains the powerful, broad-spectrum lipid benefits of nicotinic acid while eliminating the primary side effect that has long limited its clinical impact.

References

  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Retrieved from Charles River. [Link]

  • Santhakumari, P., et al. (2023). Selecting an Appropriate Animal Model for Dyslipidemia. Research Journal of Pharmacy and Technology. [Link]

  • Creative Biolabs. (2022). Primate Dyslipidemia Modeling & Pharmacodynamics Service. Retrieved from Creative Biolabs. [Link]

  • Paiva, M., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. Basic Research in Cardiology. [Link]

  • Ministry of Food and Drug Safety. (n.d.). Guidelines on the Clinical Evaluation of Medicinal Products for Treatment of Dyslipidemia. Retrieved from nifds.go.kr. [Link]

  • Das, A., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications. [Link]

  • LIB Therapeutics, LLC. (n.d.). Clinical Study Protocol: Study to Evaluate the Efficacy and Safety of LIB003. Retrieved from libtherapeutics.com. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from Wikipedia. [Link]

  • European Medicines Agency. (n.d.). Draft guideline on lipid lowering agents. Retrieved from ema.europa.eu. [Link]

  • Richman, J., et al. (2010). Structures of GPR109A agonists. ResearchGate. [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]

  • WuXi Biologics. (2024). In Vivo Pharmacology Services. Retrieved from wuxibiologics.com. [Link]

  • Singh, N., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the target selectivity and cross-reactivity of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid. While specific experimental data for this precise molecule is not extensively published, this document establishes a robust scientific rationale and detailed protocols for its characterization. By treating this compound as a case study, we aim to equip researchers, scientists, and drug development professionals with the strategy and methodologies required to assess any novel nicotinic acid derivative.

Introduction: The Imperative of Selectivity in Drug Discovery

In the development of novel therapeutics, a compound's selectivity is as crucial as its potency. Off-target interactions can lead to unforeseen side effects, toxicity, or a misleading interpretation of biological results. Nicotinic acid (Niacin) derivatives are a class of molecules with significant therapeutic potential, primarily for treating dyslipidemia. The introduction of chemical modifications, such as the dimethyl and trifluoromethyl groups in 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid, is a deliberate strategy to enhance potency, metabolic stability, and lipophilicity. However, these same modifications can alter the compound's interaction with a range of biological targets. This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound, ensuring a thorough understanding of its biological activity.

Section 1: The Pharmacological Landscape for Nicotinic Acid Analogs

Understanding the potential interaction partners is the first step in designing a cross-reactivity screening panel. For a derivative of nicotinic acid, the primary targets and most logical off-targets fall into two structurally and functionally distinct receptor superfamilies.

The Primary Target: Hydroxycarboxylic Acid Receptor 2 (HCA₂, GPR109A)

The well-established therapeutic effects of nicotinic acid on lipid metabolism are mediated primarily through the G protein-coupled receptor GPR109A, also known as HCA₂.[1][2][3][4] This receptor is highly expressed in adipocytes and various immune cells.[4][5] Activation of GPR109A in fat cells inhibits lipolysis, reducing the flux of free fatty acids to the liver. This, in turn, decreases the liver's production of triglycerides and very-low-density lipoprotein (VLDL), ultimately lowering LDL cholesterol and raising HDL cholesterol levels.[5] Any novel nicotinic acid analog must first be characterized for its activity at this receptor.

The Homologous Off-Target: Hydroxycarboxylic Acid Receptor 3 (HCA₃, GPR109B)

A closely related homolog to GPR109A is GPR109B (HCA₃). While it shares sequence homology, it has a different affinity profile for endogenous and synthetic ligands. Nicotinic acid itself has a lower affinity for GPR109B. Assessing the activity of a novel derivative at GPR109B is critical for determining its selectivity within the immediate receptor family and understanding its potential for unique pharmacological effects.

The Potential for Name-Sake Confusion: Nicotinic Acetylcholine Receptors (nAChRs)

A significant potential for cross-reactivity, or at least the need for definitive exclusion, arises from the Nicotinic Acetylcholine Receptors (nAChRs). It is crucial to distinguish that nAChRs are ligand-gated ion channels , fundamentally different from the GPCR family of HCA receptors.[6] They are involved in a vast array of physiological processes in the central and peripheral nervous systems. While nicotinic acid does not potently interact with them, some fluorinated derivatives of nicotinic acid have been suggested to modulate nAChR activity.[6] Given the structural pyridine core, it is a matter of due diligence to screen novel analogs against a representative panel of nAChR subtypes (e.g., α4β2, α7, α3β4) to rule out unintended neurological or neuromuscular activity.

The Influence of Structural Modifications

The substituents on the nicotinic acid ring dictate the compound's pharmacological profile.

  • Trifluoromethyl (-CF₃) Group: This group is a bioisostere for chlorine and is added to drug candidates to increase metabolic stability and lipophilicity, which can enhance membrane permeability and target binding affinity.[7] Its strong electron-withdrawing nature can significantly alter interactions within a receptor's binding pocket.

  • Dimethyl Groups: Methyl substitutions can provide steric bulk that may either enhance binding by occupying a hydrophobic pocket or decrease binding by clashing with the receptor surface. Their placement is critical and influences the structure-activity relationship (SAR).[8]

Section 2: A Framework for Comparative Analysis

To contextualize the cross-reactivity of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid, its activity must be compared against well-characterized reference compounds.

CompoundClass / Primary TargetRationale for Comparison
Nicotinic Acid (Niacin) Endogenous Ligand / GPR109AThe parent compound and gold standard for HCA receptor activity.
Acifran Selective GPR109A AgonistA synthetic, well-characterized GPR109A agonist to benchmark on-target potency and selectivity.[9]
Nicotine nAChR AgonistThe archetypal ligand for nAChRs, used as a positive control to confirm the validity of nAChR assays and to clearly differentiate HCA and nAChR activity.
2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid Test CompoundThe molecule of interest, to be characterized for its on-target and off-target profile.

Section 3: Experimental Protocols for Assessing Cross-Reactivity

Scientific integrity demands that protocols be robust and self-validating. The following workflows and step-by-step methods provide a clear path to generating high-quality, interpretable data.

Overall Workflow for Selectivity Profiling

This workflow ensures a logical progression from initial binding assessment to functional characterization.

G cluster_0 Phase 1: Affinity Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis a Competitive Radioligand Binding Assays b Primary Target: GPR109A a->b c Homologous Target: GPR109B a->c d Potential Off-Target: nAChR Panel (α4β2, α7) a->d e GPCR Functional Assays (cAMP or GTPγS) b->e If binding Ki < 1µM f Ion Channel Functional Assays (Ca2+ Flux or Electrophysiology) d->f If binding Ki < 1µM g Determine Ki, EC50, and Emax values e->g f->g h Calculate Selectivity Ratios (Ki Off-Target / Ki On-Target) g->h i Comparative Analysis vs. Reference Compounds h->i

Caption: A systematic workflow for characterizing compound selectivity.

Protocol: Competitive Radioligand Binding Assay for GPR109A

Principle: This assay measures the affinity (dissociation constant, Kᵢ) of the test compound for a receptor by quantifying its ability to displace a known, radiolabeled ligand. A lower Kᵢ value indicates higher binding affinity.

Methodology:

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A. Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein/well).

    • Radioligand: [³H]-Nicotinic Acid (at a concentration near its Kₑ, e.g., 5-10 nM).

    • Test Compound: 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid at 10-12 serial dilutions (e.g., from 10 pM to 100 µM).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) to final volume.

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a non-radiolabeled agonist (e.g., 100 µM Nicotinic Acid).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Wash the filters with ice-cold wash buffer. Allow filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Note on Causality: The rapid filtration and washing step is critical to minimize the dissociation of the radioligand from the receptor, ensuring that the measurement accurately reflects the equilibrium state. The inclusion of NSB wells is essential to account for radioligand sticking to non-receptor components, thereby isolating the specific binding event.

Protocol: Functional cAMP Assay for GPR109A

Principle: GPR109A couples to the Gαᵢ protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the compound's ability to functionally activate the receptor.

Methodology:

  • Cell Plating: Seed CHO cells expressing GPR109A into a 96-well plate and culture overnight.

  • Cell Stimulation:

    • Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

    • Add the test compound at various concentrations.

    • Add a known adenylyl cyclase activator, such as Forskolin (e.g., 5 µM), to all wells except the basal control. This elevates cAMP levels, creating a signal window to measure inhibition.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Normalize the data to the Forskolin-only (100% activity) and basal (0% activity) controls.

    • Plot the percentage of inhibition of the Forskolin response against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum effect).

Note on Causality: The use of Forskolin is a key experimental choice. It artificially raises cAMP, creating a large, stable signal. This allows for the precise measurement of a decrease in signal caused by the Gαᵢ-coupled receptor activation, which is a more robust method than trying to measure small changes from a low basal level.

Section 4: Interpreting the Cross-Reactivity Profile

The data generated from these assays allow for a quantitative comparison of the compound's activity across different targets.

Comparative Selectivity Data (Hypothetical)

The table below illustrates the type of data that would be generated from the described experiments, providing a clear basis for comparison.

CompoundGPR109A Kᵢ (nM)GPR109B Kᵢ (nM)nAChR α4β2 Kᵢ (nM)GPR109A EC₅₀ (nM)Selectivity Ratio (GPR109B/GPR109A)
Nicotinic Acid1503500>10,00025023.3
Acifran804000>10,00012050.0
Nicotine>10,000>10,0005>10,000N/A
Test Compound 50 1500 >10,000 95 30.0

This hypothetical data suggests the test compound is a potent GPR109A agonist with good selectivity over GPR109B and no significant affinity for the tested nAChR subtype.

Visualizing Selectivity Logic

The decision-making process based on selectivity can be visualized as a logical flow.

G a Potent at GPR109A? (Ki < 500 nM) b Potent at GPR109B? (Ki < 1000 nM) a->b Yes res1 Low Interest: Poor on-target activity a->res1 No c Potent at nAChRs? (Ki < 1000 nM) b->c No res3 Dual HCA₂/HCA₃ Agonist: Investigate unique pharmacology b->res3 Yes res2 Selective Agonist: Proceed with in-vivo studies c->res2 No res4 Non-selective: High risk of off-target effects. Consider for redesign. c->res4 Yes

Caption: Logical flow for interpreting cross-reactivity data.

Conclusion

A thorough investigation of a novel compound's cross-reactivity is fundamental to modern drug discovery. For 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid, a systematic evaluation of its affinity and functional activity at HCA₂ (GPR109A), HCA₃ (GPR109B), and a panel of nAChR subtypes is essential. The protocols and comparative framework outlined in this guide provide a robust, scientifically-grounded pathway for this characterization. By explaining the causality behind experimental design and providing clear methods for data interpretation, this guide empowers researchers to confidently assess the selectivity of their novel nicotinic acid derivatives, paving the way for the development of safer and more effective therapeutics.

References

  • El-Dash, N., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Arch. Pharm. (Weinheim). Available at: [Link]

  • van Veldhoven, J.P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorg Med Chem Lett. Available at: [Link]

  • ChEMBL. (n.d.). Document: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Available at: [Link]

  • ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. Available at: [Link]

  • Mehta, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • DiMarchi, R.D., et al. (2024). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of GPR109A agonists and related chemical agents. Available at: [Link]

  • Maciejewski-Lenoir, D., et al. (2006). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. JCI. Available at: [Link]

  • Lei, S., et al. (1993). Monoclonal antibodies against synthetic sequences of the nicotinic receptor cross-react fully with the native receptor and reveal the transmembrane disposition of their epitopes. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Monoclonal antibodies against synthetic sequences of the nicotinic receptor cross-react fully with the native receptor and reveal the transmembrane disposition of their epitopes. Available at: [Link]

  • BioKB. (n.d.). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Available at: [Link]

  • Ahmed, K., et al. (2015). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC - NIH. Available at: [Link]

  • Kalinina, I., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Ye, L., et al. (2014). GPR109A and Vascular Inflammation. PMC - NIH. Available at: [Link]

  • Donati, I., et al. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Hughey, J.J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Hughey Lab. Available at: [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. PMC - NIH. Available at: [Link]

  • Georganics. (n.d.). 6-(Trifluoromethyl)nicotinic acid. Available at: [Link]

Sources

Safety Operating Guide

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal protocols for 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid . It is designed for laboratory personnel and safety officers, prioritizing regulatory compliance (RCRA/EPA) and chemical safety.

Part 1: Executive Safety Directive

CORE DIRECTIVE: This compound is a Halogenated Organic Acid .[1] It must NEVER be disposed of via sanitary sewer systems (sink drains) or trash.[1] The presence of the trifluoromethyl (


) group requires high-temperature incineration with flue gas scrubbing to prevent the release of hydrogen fluoride (HF) and other toxic combustion byproducts.

Immediate Action Summary:

  • Segregate: Keep separate from non-halogenated solvents and strong oxidizers.[1]

  • Containerize: Use chemically resistant HDPE or glass containers.

  • Label: Clearly mark as "Hazardous Waste - Halogenated Organic Solid/Liquid."

  • Disposal Method: High-temperature incineration (via licensed waste contractor).[1]

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in safe disposal. The stability of the pyridine ring combined with the fluorinated group dictates specific handling requirements.

PropertyDescription
Chemical Name 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid
Functional Groups Pyridine ring, Carboxylic acid, Trifluoromethyl group (

)
Acidity Weakly acidic (pKa ~3-5 range typical for nicotinic acids)
Physical State Solid (typically white to off-white powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Disposal Class Halogenated Organic (Non-RCRA Listed, but Characteristic Waste)

Critical Hazard Insight: While the pyridine ring is relatively stable, the trifluoromethyl group is the critical factor for disposal.[1] Incomplete combustion can generate highly corrosive hydrogen fluoride (HF) gas. Therefore, standard waste streams (e.g., general organic trash) are insufficient.[1]

Part 3: Waste Segregation & Pre-Treatment

Proper segregation prevents dangerous chemical reactions in the waste container.

Compatibility Matrix
  • INCOMPATIBLE (Do Not Mix):

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction.[1]

    • Strong Bases: (e.g., Sodium Hydroxide) – Will react with the carboxylic acid group to form salts, potentially altering solubility and waste classification.[1]

    • Non-Halogenated Solvents: Mixing with non-halogenated waste increases the volume of expensive-to-treat halogenated waste.[1]

Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Amber Glass with PTFE-lined caps.[1]

  • Avoid: Metal containers (aluminum/steel) if the waste is in an acidic solution, as it may corrode the metal.[1]

Part 4: Disposal Workflow (Decision Logic)

The following diagram illustrates the decision-making process for disposing of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid.

DisposalWorkflow Start Waste Generation: 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Liquid ContainerSolid Place in Wide-Mouth HDPE Jar SolidPath->ContainerSolid ContainerLiquid Place in Narrow-Mouth Solvent Bottle LiquidPath->ContainerLiquid Labeling LABELING: 'Hazardous Waste - Halogenated Organic' List: Fluorinated Pyridine Derivative ContainerSolid->Labeling ContainerLiquid->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage DisposalMethod FINAL DISPOSAL: High-Temp Incineration (with HF Scrubbing) Storage->DisposalMethod

Figure 1: Decision logic for the segregation and disposal of fluorinated nicotinic acid derivatives.

Part 5: Detailed Operational Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (if fume hood is unavailable).[1]

  • Transfer: Carefully transfer the solid into a wide-mouth HDPE waste jar. Do not generate dust.[2][3][4][5][6][7][8][9]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid"[1]

    • Hazard Checkbox: Irritant, Toxic.[1][3][10][11][12][13]

    • Note: Clearly write "CONTAINS FLUORINE" to alert the disposal facility.[1]

  • Storage: Cap tightly. Store in the "Solid Hazardous Waste" secondary containment bin.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Assessment: Identify the solvent used (e.g., Dichloromethane, Ethyl Acetate).[1]

  • Segregation:

    • If dissolved in a Halogenated Solvent (e.g., DCM): Pour into the "Halogenated Waste" carboy.[1]

    • If dissolved in a Non-Halogenated Solvent (e.g., Methanol): Pour into the "Halogenated Waste" carboy.[1] Rule: Once a halogenated compound is added to a non-halogenated solvent, the entire mixture must be treated as halogenated waste.[1]

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slightly (to pH 4-7) with dilute Sodium Bicarbonate before adding to the waste drum to prevent drum corrosion or gas generation, unless your facility has a dedicated "Acid Waste" stream.[1]

Part 6: Emergency Procedures (Spill Response)

In the event of a spill during the disposal process:

  • Small Spill (< 50g/50mL):

    • Isolate: Alert nearby personnel.

    • PPE: Wear double nitrile gloves and goggles.[1]

    • Containment:

      • Solid: Cover with wet paper towels to prevent dust, then wipe up.

      • Liquid: Absorb with vermiculite or a commercial organic spill pad.[1]

    • Clean Up: Place all cleanup materials into a plastic bag, seal it, and place that bag into the solid hazardous waste container.

    • Decontaminate: Wash the surface with soap and water.[1][5][8]

  • Exposure:

    • Skin Contact: Wash with soap and water for 15 minutes.[1][2]

    • Eye Contact: Flush with water for 15 minutes; seek medical attention.[1][3]

Part 7: Regulatory Compliance (RCRA)

While 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is not explicitly listed on the EPA's P-list or U-list, it falls under the "Cradle-to-Grave" responsibility of the generator.[1]

  • Waste Code Determination:

    • If the waste exhibits toxicity characteristics (via TCLP), it may carry a D-code .[1]

    • In most research settings, it is classified as Non-Regulated (DOT) but Hazardous (RCRA) due to its chemical class.

  • EPA Requirement: The presence of halogenated organic compounds (HOCs) often triggers specific Land Disposal Restrictions (LDR), mandating incineration rather than landfilling [1].[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Land Disposal Restrictions for Halogenated Organic Compounds (HOCs).[1] 40 CFR 268.[1]32. Available at: [Link]

  • National Institutes of Health (NIH). (2020).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.